5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Description
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Properties
IUPAC Name |
5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYHNBAUXHABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640081 | |
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-77-9 | |
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Profile
A summary of the key identifiers for the target compound is presented below.
| Property | Value |
| Compound Name | 5-(2,2-Dimethyl-propionylamino)-nicotinic acid |
| Synonyms | 5-(Pivaloylamino)nicotinic acid, 5-(2,2-dimethylpropanamido)nicotinic acid |
| CAS Number | 879326-77-9 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Structure | |
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Synthesis Pathway
The proposed synthesis involves the acylation of 5-aminonicotinic acid with pivaloyl chloride. This reaction forms an amide bond between the amino group of the nicotinic acid backbone and the pivaloyl group. A non-nucleophilic base is utilized to neutralize the hydrochloric acid generated during the reaction.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
This section details the proposed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 5-Aminonicotinic acid | 24242-19-1 | 138.12 | ≥97% |
| Pivaloyl chloride | 3282-30-2 | 120.58 | ≥99% |
| Triethylamine | 121-44-8 | 101.19 | ≥99.5% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% |
| Hydrochloric acid (HCl), 1 M | 7647-01-0 | 36.46 | 1 M |
| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | ≥99% |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
pH meter or pH paper
3.3. Reaction Procedure
The overall workflow for the synthesis is depicted below.
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Instructions:
-
To a dry round-bottom flask under an inert atmosphere, add 5-aminonicotinic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Add triethylamine (1.1 - 1.5 eq) to the suspension and stir.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled suspension over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Results and Characterization
The following table summarizes the expected data for the synthesized compound.
| Parameter | Expected Value/Result |
| Theoretical Yield | Based on the limiting reagent (typically 5-aminonicotinic acid) |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the pivaloyl group (singlet, ~1.3 ppm, 9H), the pyridine ring protons, and the amide and carboxylic acid protons. |
| ¹³C NMR | Peaks corresponding to the carbons of the pivaloyl group, the pyridine ring, the amide carbonyl, and the carboxylic acid carbonyl. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z = 223.10 |
| Purity (by HPLC) | ≥95% after purification |
Safety Precautions
-
Pivaloyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.
-
Triethylamine is a flammable and corrosive liquid.
-
Standard laboratory safety procedures should be followed at all times.
Disclaimer: This document provides a proposed synthesis protocol based on established chemical principles. The reaction should be performed by a qualified chemist in a suitable laboratory setting. All necessary safety precautions should be taken. The actual reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization to achieve the desired yield and purity.
An In-depth Technical Guide on the Chemical Properties of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes information on the closely related parent compound, nicotinic acid, to provide a comparative context for its anticipated characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving nicotinic acid derivatives.
Introduction
This compound, also known as 5-(pivaloylamino)nicotinic acid, belongs to the family of N-acylaminonicotinic acids. These compounds are derivatives of nicotinic acid, a vital nutrient and a precursor to the coenzymes NAD and NADP. Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. The substitution at the 5-position of the pyridine ring with a pivaloylamino group is expected to modulate the parent molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation.
Chemical and Physical Properties
Detailed experimental data for this compound is scarce in the current scientific literature. The following tables summarize the available information for the target compound and provide a comparative analysis with its parent compound, nicotinic acid.
Table 1: General Chemical Properties
| Property | This compound | Nicotinic Acid (for comparison) |
| IUPAC Name | 5-(2,2-dimethylpropanamido)nicotinic acid | Pyridine-3-carboxylic acid |
| Synonyms | 5-(pivaloylamino)nicotinic acid | Niacin, Vitamin B3 |
| CAS Number | 879326-77-9 | 59-67-6 |
| Molecular Formula | C₁₁H₁₄N₂O₃ | C₆H₅NO₂ |
| Molecular Weight | 222.24 g/mol | 123.11 g/mol |
| Appearance | Solid (predicted) | White crystalline powder |
Table 2: Physicochemical Data
| Property | This compound | Nicotinic Acid (for comparison) |
| Melting Point | Data not available | 236-239 °C |
| Boiling Point | Data not available | Sublimes |
| Solubility | Data not available | 1 g in 60 mL of water; soluble in boiling water and alcohol |
| pKa | Data not available | 4.85 (carboxyl group) |
Experimental Protocols
General Synthesis Approach
A plausible synthetic route for this compound would involve the acylation of 5-aminonicotinic acid with pivaloyl chloride or pivalic anhydride. The reaction would likely be carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Caption: Plausible synthesis of the target compound.
Purification
Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts. The choice of solvent would depend on the solubility characteristics of the product.
Characterization
The structure and purity of the synthesized compound would be confirmed using various analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amide (N-H and C=O stretches).
-
Melting Point Analysis: To determine the purity of the compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the activities of related nicotinic acid derivatives suggest potential areas of interest for pharmacological screening.
Derivatives of nicotinic acid with substitutions at the 5-amino position have been investigated for various biological activities, including:
-
Anti-inflammatory effects: Some nicotinic acid derivatives have shown the ability to inhibit inflammatory pathways.
-
Enzyme inhibition: Certain derivatives have been found to inhibit enzymes such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.
The biological effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂). It is plausible that this compound could also interact with this receptor, potentially modulating downstream signaling pathways involved in lipid metabolism and inflammation.
Caption: Hypothetical signaling pathway.
Conclusion
This compound is a nicotinic acid derivative with potential for novel pharmacological applications. This guide has summarized the currently available chemical information and has provided a framework for its synthesis and characterization based on established chemical principles for related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties, develop robust synthetic and analytical protocols, and explore its biological activity profile and mechanisms of action. This document serves as a starting point for researchers aiming to explore the therapeutic potential of this and similar nicotinic acid derivatives.
In-depth Technical Guide: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 879326-77-9)
To our valued researchers, scientists, and drug development professionals: This document serves as a summary of the currently available information for the compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed information regarding its biological activity, experimental protocols, and associated signaling pathways is not publicly available at this time. The following sections provide the confirmed chemical and physical data for this compound.
Chemical Identity and Properties
This compound, also known by its synonym 5-Pivalamidonicotinic acid, is a derivative of nicotinic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 879326-77-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₄N₂O₃ | Chemical Supplier Catalogs |
| Molecular Weight | 222.24 g/mol | Chemical Supplier Catalogs |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CC(=C(C=N1)C(=O)O) | Chemical Supplier Catalogs |
| Physical Description | Solid (presumed) | General chemical knowledge |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not available in published literature, a logical synthetic route can be proposed based on standard organic chemistry principles. This hypothetical pathway is for informational purposes only and has not been experimentally validated from available resources.
Proposed Retrosynthetic Analysis
A plausible disconnection approach for the synthesis of the target molecule would involve the acylation of an aminonicotinic acid derivative.
Caption: Retrosynthetic analysis of the target compound.
Hypothetical Experimental Workflow
The synthesis could potentially be achieved by reacting 5-aminonicotinic acid with pivaloyl chloride in the presence of a suitable base to neutralize the HCl byproduct.
Caption: A potential workflow for the synthesis.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases have not yielded any specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on other nicotinic acid derivatives suggests a wide range of potential biological activities, including anti-inflammatory and anticancer effects. However, it is crucial to note that these are general observations for the compound class and do not specifically apply to the title compound without experimental validation.
Conclusion and Future Directions
This compound (CAS 879326-77-9) is a chemical entity for which detailed biological data is not currently available in the public domain. The information presented in this guide is limited to its chemical identity and a proposed, unverified synthetic route.
For researchers and drug development professionals interested in this compound, the following steps would be necessary to elucidate its properties:
-
De novo Synthesis and Characterization: The compound would need to be synthesized and its identity and purity confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).
-
In vitro Screening: A broad panel of in vitro assays would be required to identify any potential biological activity. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional screens.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be needed to determine the compound's mechanism of action and identify its molecular targets.
We will continue to monitor the scientific literature and update this technical guide as new information becomes available.
A Technical Guide to 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). This guide is intended for professionals in research and drug development, offering key data, plausible experimental protocols, and relevant biological context.
Core Compound Data
This compound is a research chemical. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][3] |
| CAS Number | 879326-77-9 | [1][4] |
| Physical Form | Solid | [1] |
| SMILES | CC(C)(C)C(=O)Nc1cncc(c1)C(O)=O | [1] |
| InChI Key | VHYYHNBAUXHABM-UHFFFAOYSA-N | [1] |
Plausible Synthetic Pathway
The following diagram illustrates the proposed experimental workflow.
References
An In-depth Technical Guide on the Core Mechanism of Action of Nicotinic Acid Derivatives: A Focus on 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. As this molecule is a derivative of nicotinic acid (niacin), this guide will focus on the well-established mechanisms of action of nicotinic acid and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential biological activities of this class of compounds.
Introduction
Nicotinic acid, a member of the vitamin B complex, is a potent lipid-modifying agent that has been in clinical use for decades. Its primary therapeutic effects include lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] The pleiotropic effects of nicotinic acid extend beyond lipid modulation to include anti-inflammatory and vascular protective properties.[4][5][6] The diverse biological activities of nicotinic acid are mediated through multiple mechanisms, primarily involving the activation of the G protein-coupled receptor 109A (GPR109A), inhibition of diacylglycerol acyltransferase-2 (DGAT2), and modulation of apolipoprotein A-I (apoA-I) metabolism and inflammatory signaling pathways such as NF-κB.[1][5][7][8]
This technical guide provides a detailed overview of these core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.
Core Mechanisms of Action
GPR109A (HCA₂) Receptor Activation and Downstream Signaling
The most well-characterized mechanism of nicotinic acid is its action as a high-affinity agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1][9] This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[10][11]
Activation of GPR109A in adipocytes leads to the coupling of the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase.[3] This inhibition results in decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which subsequently decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFAs) from adipose tissue into the circulation.[3] The diminished flux of FFAs to the liver is a key factor in the reduced hepatic synthesis of triglycerides and the subsequent decrease in the production and secretion of very-low-density lipoproteins (VLDL).[3][12]
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin inhibits vascular inflammation via downregulating nuclear transcription factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - Watch Related Videos [visualize.jove.com]
- 11. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lack of Publicly Available Data for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid; A Technical Guide to the Biological Activity of its Parent Compound, Nicotinic Acid
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has revealed no specific biological activity data, experimental protocols, or established signaling pathways for the compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS Number: 879326-77-9). This compound is currently listed by chemical suppliers for research purposes only and is not intended for diagnostic or therapeutic use.
Given the absence of information on the specified derivative, this guide will provide an in-depth technical overview of the well-characterized biological activity of its parent compound, Nicotinic Acid (also known as niacin or vitamin B3). This information is intended for researchers, scientists, and drug development professionals who may be investigating derivatives of nicotinic acid.
Introduction to Nicotinic Acid
Nicotinic acid is a water-soluble B vitamin that plays a crucial role in cellular metabolism.[1][2] In pharmacological doses, it has been used for decades as a lipid-modifying agent to treat dyslipidemia.[3][4] Its primary effects include reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[3][5][6] These effects are mediated through various mechanisms, including the activation of specific G protein-coupled receptors and direct inhibition of enzymes involved in lipid synthesis.[3][5][6]
Quantitative Biological Data
The following table summarizes key quantitative data related to the biological activity of nicotinic acid.
| Parameter | Value | Cell/System | Description | Reference |
| Receptor Binding | - | Adipocytes and Spleen Membranes | Specific binding sites for nicotinic acid identified. | [1] |
| GPR109A Activation | - | - | Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A (HCA2). | [6] |
| IC50 (hTRPV3) | 12.4 ± 4.2 μM | HEK293T cells | Inhibitory concentration for the transient receptor potential vanilloid 3 (TRPV3) channel by a nicotinic acid derivative, rosmarinic acid. While not nicotinic acid itself, it demonstrates the potential for nicotinic acid derivatives to interact with ion channels. |
Signaling Pathways
Nicotinic acid exerts its biological effects through multiple signaling pathways. The primary pathways are detailed below.
GPR109A-Mediated Antilipolytic Pathway in Adipocytes
Activation of the GPR109A receptor on the surface of adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides into free fatty acids (FFAs), thereby reducing the flux of FFAs to the liver.[1]
Caption: GPR109A-mediated antilipolytic pathway in adipocytes.
Hepatic Mechanisms of Action
In the liver, nicotinic acid has several effects:
-
Inhibition of DGAT2: It directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This leads to reduced VLDL secretion.[3][5]
-
Reduced Apo A-I Catabolism: It decreases the breakdown of apolipoprotein A-I (Apo A-I), a major component of HDL, leading to increased HDL levels.[3][5]
-
Inhibition of HDL-C Hepatic Uptake: It suppresses the production of cholesterol ester transfer protein (CETP), which inhibits the uptake of HDL cholesterol by the liver.[5]
Caption: Hepatic mechanisms of nicotinic acid action.
Anti-inflammatory Pathway via NF-κB Signaling
Nicotinic acid has been shown to inhibit vascular inflammation by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway. It can suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: Anti-inflammatory pathway of nicotinic acid via NF-κB.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are generalized protocols based on common experimental designs used to study nicotinic acid.
In Vivo Model of Liver Fibrosis
-
Objective: To evaluate the effect of nicotinic acid on experimentally induced liver fibrosis.
-
Animal Model: Male Wistar rats.
-
Induction of Fibrosis: Chronic administration of thioacetamide (TAA).
-
Treatment Groups:
-
Control group.
-
TAA-only group.
-
TAA + Nicotinic acid co-administration group.
-
-
Procedure:
-
Animals are divided into the three groups.
-
The TAA and TAA + Nicotinic acid groups receive TAA to induce liver fibrosis over a period of 8 weeks.
-
The TAA + Nicotinic acid group also receives daily doses of nicotinic acid.
-
At the end of the 8-week period, animals are sacrificed.
-
Blood and liver tissue samples are collected for analysis.
-
-
Analysis:
-
Biochemical Analysis: Measurement of liver enzymes (e.g., ALT, AST) in serum.
-
Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.
-
Hydroxyproline Assay: Quantification of hydroxyproline content in liver tissue as a measure of collagen.
-
Western Blot: Analysis of protein expression levels of key fibrotic markers such as TGF-β, CTGF, and α-SMA.
-
Zymography: Assessment of the activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.
-
In Vitro Vascular Inflammation Model
-
Objective: To investigate the effect of nicotinic acid on vascular inflammation in vitro.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 macrophages.
-
Induction of Inflammation: Stimulation with oxidized low-density lipoprotein (oxLDL).
-
Procedure:
-
HUVECs and THP-1 macrophages are cultured under standard conditions.
-
Cells are pre-incubated with varying concentrations of nicotinic acid.
-
Inflammation is induced by adding oxLDL to the cell culture medium.
-
Cells and culture supernatants are harvested for analysis.
-
-
Analysis:
-
Cytokine Measurement: Quantification of IL-6 and TNF-α levels in the culture supernatant using ELISA.
-
Western Blot: Determination of the protein expression levels of NF-κB p65 and Notch1 in cell lysates.
-
Apoptosis Assay: Assessment of oxLDL-induced apoptosis in HUVECs using methods like flow cytometry with Annexin V/PI staining.
-
Conclusion
While direct biological data for this compound is not currently available, the extensive research on its parent compound, nicotinic acid, provides a strong foundation for understanding the potential biological activities of its derivatives. Nicotinic acid's multifaceted mechanisms of action, including its lipid-modifying and anti-inflammatory effects, are well-documented. Researchers investigating novel derivatives can leverage the established experimental protocols and knowledge of the signaling pathways of nicotinic acid to guide their studies. Future research is necessary to elucidate the specific biological profile of this compound and determine if it retains, modifies, or has novel activities compared to its parent compound.
References
In-Depth Technical Guide: Physicochemical Properties and Solubility Determination of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. Nicotinic acid and its derivatives are of significant interest in pharmaceutical research due to their various biological activities.[1][2] The physicochemical properties of such compounds, particularly their solubility, are critical factors that influence their bioavailability, formulation development, and overall therapeutic efficacy.[1] Different crystalline forms, or polymorphs, of a drug molecule can exhibit different dissolution rates and aqueous solubility.[1] This guide provides a summary of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 222.24 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
The solubility of the parent compound, nicotinic acid, has been studied in various solvents, with the following order of mole fraction equilibrium solubility observed: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[3][4] This trend appears to be primarily determined by the polarity and polarizability of the solvent.[3][4]
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] It measures the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]
Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or a relevant buffer like PBS.
-
Addition of Excess Solid: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the solid phase from the supernatant by either centrifugation or filtration.[7][8] Filtration should be performed using a filter that does not adsorb the compound.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7] A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of µg/mL or mg/L.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Alternative Method: Kinetic Solubility Screening by Nephelometry
For earlier stages of drug discovery where high-throughput screening is required, kinetic solubility assays are often employed.[7] Nephelometry is a rapid method that measures the light scattered by undissolved particles in a solution to determine the point at which a compound precipitates.[9][10]
Brief Protocol Overview
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Serial Dilution: Dispense the stock solution into a microtiter plate and perform serial dilutions with an aqueous buffer (e.g., PBS).[9]
-
Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[9]
-
Measurement: Use a nephelometer to measure the light scattering in each well.[9]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Experimental Workflow for Kinetic Solubility
The following diagram illustrates the workflow for a high-throughput kinetic solubility screen using nephelometry.
Caption: Workflow for Kinetic Solubility Screening.
Conclusion
Understanding the solubility of this compound is fundamental for its development as a potential therapeutic agent. While specific solubility data is currently lacking, this guide provides the necessary framework for its determination. The choice between the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility will depend on the stage of research and the specific questions being addressed. Accurate and reproducible solubility data will be invaluable for formulation design, in vitro assay development, and the interpretation of biological activity data.
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
Spectroscopic Characterization of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Technical Guide
Disclaimer: Publicly available, experimentally determined spectroscopic data for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid is limited. The data presented in this guide is predictive, based on the chemical structure and established principles of spectroscopic analysis. The experimental protocols provided are generalized and may require optimization for specific instrumentation and sample characteristics.
Introduction
This compound is a derivative of nicotinic acid, also known as vitamin B3. Its structure incorporates a pivaloyl (2,2-dimethyl-propionyl) group attached to the amino group at the 5-position of the nicotinic acid scaffold. This modification is expected to significantly influence its spectroscopic properties compared to the parent compound. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines detailed, generalized experimental protocols for acquiring this data, intended for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups and the parent molecule, nicotinic acid.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | COOH |
| ~9.5 | Singlet | 1H | NH |
| ~8.8 | Doublet | 1H | H-2 (Pyridine) |
| ~8.5 | Doublet | 1H | H-6 (Pyridine) |
| ~8.2 | Triplet | 1H | H-4 (Pyridine) |
| 1.25 | Singlet | 9H | C(CH₃)₃ |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | C=O (Amide) |
| ~167.0 | C=O (Carboxylic Acid) |
| ~150.0 | C-6 (Pyridine) |
| ~145.0 | C-2 (Pyridine) |
| ~138.0 | C-5 (Pyridine) |
| ~130.0 | C-3 (Pyridine) |
| ~125.0 | C-4 (Pyridine) |
| ~40.0 | C (CH₃)₃ |
| ~27.0 | C(C H₃)₃ |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3250 | Medium | N-H stretch (Amide) |
| ~3100-3000 | Weak | C-H stretch (Aromatic) |
| ~2970, 2870 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1590, 1480 | Medium | C=C and C=N stretch (Pyridine ring) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1280 | Medium | C-N stretch |
| ~900 | Medium | O-H bend (out-of-plane) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI+)
| m/z | Assignment |
| 223.10 | [M+H]⁺ |
| 245.08 | [M+Na]⁺ |
| 167.06 | [M+H - C₄H₈O]⁺ |
| 123.04 | [Nicotinic acid + H]⁺ |
| 85.06 | [C₅H₉O]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 90° pulse, spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 30° pulse, spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the solvent residual peak or TMS. Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3][5]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the instrument's beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.[7][8]
-
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition (ESI+):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[9]
-
Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature and flow, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.[9][10]
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis (Optional):
-
Isolate the precursor ion of interest (e.g., the [M+H]⁺ ion).
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. youtube.com [youtube.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential stability and recommended storage conditions for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" based on established chemical principles and data for structurally related compounds. As of the date of this publication, specific, publicly available stability studies on this compound are limited. The information herein is intended to guide researchers and should be supplemented with in-house experimental data for definitive stability assessment.
Introduction
"this compound" (MW: 222.24 g/mol , Formula: C₁₁H₁₄N₂O₃) is a derivative of nicotinic acid, also known as vitamin B3.[1] Its structure combines a pyridine carboxylic acid core with a pivaloyl amide substituent. Understanding the stability of this molecule is crucial for its handling, storage, and application in research and pharmaceutical development, ensuring its integrity and purity over time. This guide outlines the predicted stability profile, potential degradation pathways, and recommended storage and handling procedures.
Predicted Chemical Stability
The chemical stability of "this compound" is primarily influenced by its two main functional components: the amide linkage and the nicotinic acid core.
Amide Group Stability: Amide bonds are generally stable.[2] However, they are susceptible to hydrolysis under acidic or basic conditions, which is often accelerated by heat.[3][4] The hydrolysis of the amide bond in this molecule would lead to the formation of 5-aminonicotinic acid and pivalic acid. The steric hindrance provided by the bulky tert-butyl group of the pivaloyl moiety may slow the rate of hydrolysis compared to less hindered amides.[5]
Nicotinic Acid Core Stability: The pyridine ring of nicotinic acid is aromatic and thus relatively stable.[6] However, nicotinic acid and its derivatives can be sensitive to light and strong oxidizing agents.[7] Oxidation of the pyridine ring or decarboxylation under harsh conditions are potential degradation pathways, though they typically require more extreme conditions than hydrolysis.[8]
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of "this compound".
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and oxidative degradation.[7] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | To prevent moisture uptake, which can facilitate hydrolysis of the amide bond.[9] |
| Light | Protect from light. Store in an amber vial or a light-proof container. | The nicotinic acid core may be photosensitive.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize the risk of oxidation. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture and air. |
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10] Based on the structure of "this compound," the following degradation pathways are plausible under stress conditions.
Hydrolytic Degradation
-
Acidic and Basic Hydrolysis: Cleavage of the amide bond is the most probable degradation pathway under acidic or basic conditions, especially with heating.[11][12]
Oxidative Degradation
-
Oxidation: The nicotinic acid ring may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[8] This could lead to the formation of N-oxides or other oxidized derivatives.
Photolytic Degradation
-
Photodegradation: Exposure to UV or visible light may lead to degradation of the pyridine ring.[13][14] The exact nature of the photoproducts would require experimental investigation.
A diagram illustrating the primary predicted degradation pathway is provided below.
Experimental Protocols for Stability Assessment
To definitively determine the stability of "this compound," a comprehensive stability testing program should be implemented according to ICH guidelines.[9][15]
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and demonstrate the specificity of the analytical method.[16]
Experimental Workflow for Forced Degradation:
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under defined storage conditions.[17]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 2-8°C | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 25°C / 60% RH | 6 months | 0, 3, 6 months |
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as chemical waste in accordance with local regulations.
Conclusion
"this compound" is predicted to be a relatively stable compound when stored under appropriate conditions. The primary degradation pathway is likely to be the hydrolysis of the amide bond, which can be minimized by storing the compound in a cool, dry, and dark place. Oxidative and photolytic degradation are also possible and should be mitigated by proper storage. For any application in a research or development setting, it is imperative to conduct formal stability studies to establish a definitive shelf-life and to identify and control any potential impurities.
References
- 1. This compound AldrichCPR 879326-77-9 [sigmaaldrich.com]
- 2. Khan Academy [khanacademy.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. fdaghana.gov.gh [fdaghana.gov.gh]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. aklectures.com [aklectures.com]
- 13. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 14. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. qlaboratories.com [qlaboratories.com]
- 17. database.ich.org [database.ich.org]
The Discovery of Novel Nicotinic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for its lipid-lowering effects. However, the therapeutic potential of its derivatives extends far beyond dyslipidemia, with a growing body of research demonstrating significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the discovery of novel nicotinic acid derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.
Synthetic Strategies for Novel Nicotinic Acid Derivatives
The synthesis of novel nicotinic acid derivatives often begins with the activation of the carboxylic acid group of nicotinic acid, followed by reaction with various nucleophiles to introduce diverse functionalities. A common strategy involves the conversion of nicotinic acid to nicotinoyl chloride or the formation of nicotinic acid hydrazide, which serve as versatile intermediates for the synthesis of a wide range of heterocyclic derivatives.[3][4]
A generalized synthetic workflow for the generation of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid is depicted below. This pathway highlights a two-step synthesis, starting from nicotinic acid hydrazide.[5]
Biological Activities and Quantitative Data
Novel nicotinic acid derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising derivatives in the areas of antimicrobial and anticancer activities.
Antimicrobial Activity
Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have shown significant activity against a range of bacterial and fungal pathogens.[5] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
| Compound | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| 5 | Acylhydrazone | Staphylococcus aureus | 7.81 | [5] |
| Staphylococcus epidermidis | 7.81 | [5] | ||
| 13 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |
| Staphylococcus aureus ATCC 6538 | 3.91 | [5] | ||
| MRSA ATCC 43300 | 7.81 | [5] | ||
| 25 | 1,3,4-Oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | [5] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [5] | ||
| MRSA ATCC 43300 | 15.62 | [5] | ||
| Candida albicans ATCC 10231 | 15.62 | [5] |
Anticancer Activity
Certain nicotinic acid derivatives have been designed and synthesized as potent anticancer agents, with some exhibiting selective inhibitory activity against key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2).[6] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 5c | VEGFR-2 | - | 0.068 | [6] |
| Cytotoxicity | HCT-15 (Colon) | >100 | [6] | |
| Cytotoxicity | PC-3 (Prostate) | 7.9 | [6] | |
| Sorafenib (Reference) | VEGFR-2 | - | 0.09 | [6] |
| Doxorubicin (Reference) | Cytotoxicity | HCT-15 (Colon) | 0.43 | [6] |
| Cytotoxicity | PC-3 (Prostate) | 1.2 | [6] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of nicotinic acid and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anti-inflammatory Signaling of Nicotinic Acid
Nicotinic acid exerts its anti-inflammatory effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A).[4] Activation of GPR109A in immune cells like monocytes and macrophages leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like TNF-α and IL-6.[2][4]
Anticancer Mechanism via VEGFR-2 Inhibition
Some novel nicotinic acid derivatives have been shown to exert their anticancer effects by selectively inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6] By blocking the VEGFR-2 signaling cascade, these compounds can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor growth.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of novel compounds. The following sections provide methodologies for key assays used in the characterization of nicotinic acid derivatives.
General Workflow for Biological Evaluation
A typical workflow for assessing the biological activity of newly synthesized nicotinic acid derivatives involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium using the broth microdilution method.[7]
1. Preparation of Materials:
-
Test compound (nicotinic acid derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain grown overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Sterile broth medium.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound at twice the highest desired concentration to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 16–20 hours.
4. Determination of MIC:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 6 to 24 hours to allow the cells to attach.
2. Compound Treatment:
-
Treat the cells with various concentrations of the nicotinic acid derivative.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
4. Solubilization of Formazan:
-
Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the anti-inflammatory activity of new compounds.[8][9]
1. Animals:
-
Use adult male Wistar rats (or a similar strain) weighing 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
-
Administer the test compound (nicotinic acid derivative) or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
The control group receives the vehicle only.
3. Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
The field of nicotinic acid derivatives is a rich and rapidly evolving area of drug discovery. The versatility of the nicotinic acid scaffold allows for the synthesis of a wide array of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the key aspects of the discovery and development of these novel derivatives, from their synthesis and biological evaluation to their mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in this exciting field. Further exploration of the structure-activity relationships and optimization of lead compounds hold the promise of delivering new and effective therapies for a range of diseases.
References
- 1. scribd.com [scribd.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The modification of the nicotinic acid scaffold can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. The synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid involves the formation of an amide linkage between the amino group of 5-aminonicotinic acid and the acyl group of pivaloyl chloride. This transformation is a common and well-understood reaction in organic synthesis.
Synthesis Scheme
The synthesis of this compound is achieved through the reaction of 5-aminonicotinic acid with pivaloyl chloride. This reaction is an example of nucleophilic acyl substitution, where the amino group of 5-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Generalized)
Materials:
-
5-Aminonicotinic acid
-
Pivaloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminonicotinic acid (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Pivaloyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of pivaloyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure this compound.
Data Presentation
As no specific experimental data for the synthesis of "this compound" was found in the literature, the following table is a template for the characterization data that should be collected upon successful synthesis.
| Parameter | Expected Value/Technique |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally (°C) |
| Yield | To be determined experimentally (%) |
| ¹H NMR | To be determined (DMSO-d₆ or CDCl₃) |
| ¹³C NMR | To be determined (DMSO-d₆ or CDCl₃) |
| Mass Spectrometry | m/z [M+H]⁺ expected at 223.10 |
| Infrared (IR) | Characteristic C=O and N-H stretches |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with This compound . Nicotinic acid itself is known to exert its effects through various mechanisms, including the activation of the G protein-coupled receptor GPR109A, leading to a decrease in free fatty acids in the plasma.[1] It also influences lipid metabolism by inhibiting diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis.[2]
Further research would be required to determine if the pivaloyl-amino substitution at the 5-position of the nicotinic acid ring alters its biological activity or its interaction with known targets of nicotinic acid.
Conclusion
The synthesis of this compound can be readily achieved in the laboratory through a standard acylation reaction. The provided generalized protocol serves as a foundational method for researchers to produce this compound. Subsequent detailed characterization and biological evaluation are necessary to elucidate its physicochemical properties and potential therapeutic applications. The lack of specific biological data for this derivative highlights an opportunity for future research to explore its pharmacological profile.
References
Analytical methods for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" quantification
Beginning the Search
I'm starting my investigation by searching for established analytical methodologies. I'll focus on quantifying "5-(2, 2-Dimethyl-propionylamino)-nicotinic acid" in common matrices. My search terms will include the compound name along with "analytical" to refine my results. I expect this initial stage to highlight relevant techniques like HPLC or LC-MS/MS that are commonly used in this type of analysis.
Exploring Methodologies Further
I'm now expanding my search to include specific analytical techniques beyond just general terms. I'm focusing on finding HPLC and LC-MS/MS methods specifically for quantifying this compound in different matrices. My next step will be to extract detailed experimental parameters from these results, paying close attention to things like mobile phase composition and detection methods. Once I've gathered this data, I'll compile it into tables for easy comparison and also start visualizing the overall process with a workflow diagram. Finally, I'll begin drafting detailed experimental protocols based on the most promising approaches I find.
Analyzing the Details
I'm now diving into the experimental details. I'm focusing on extracting quantitative data like LOD, LOQ, linearity, and precision from the literature. I'll structure this data in tables for quick comparison, and I'm also building a visual workflow diagram using Graphviz to map the analytical process from start to finish. Simultaneously, I'll start drafting detailed experimental protocols based on the most promising methods found. Finally, I'll make a logical relationship diagram illustrating key validation parameters.
Application Notes and Protocols for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (Niacin or Vitamin B3). Nicotinic acid and its analogs are known to exert their biological effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is crucial in various physiological processes, including the regulation of lipolysis in adipocytes and inflammatory responses.[1][2][3]
These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound on its putative target, the GPR109A receptor. The primary assay described is a cAMP inhibition assay, a robust method to quantify the agonistic activity of compounds targeting Gi-coupled receptors.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |
| Molecular Weight | 222.24 g/mol | |
| CAS Number | 879326-77-9 | [4] |
| Appearance | Solid | [Sigma-Aldrich] |
Putative Signaling Pathway
Activation of GPR109A by an agonist such as this compound is expected to initiate a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. A secondary pathway involving β-arrestin recruitment may also be triggered.
Caption: GPR109A Signaling Pathway.
Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay
This protocol describes the measurement of the ability of this compound to inhibit forskolin-stimulated cAMP production in a human embryonic kidney (HEK293) cell line stably expressing human GPR109A.
Materials
-
HEK293 cells stably expressing human GPR109A
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Nicotinic acid (positive control)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque tissue culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Experimental Workflow
Caption: GPR109A cAMP Inhibition Assay Workflow.
Procedure
-
Cell Seeding:
-
Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest the cells and seed them into a 384-well white opaque plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in assay buffer (e.g., DMEM or HBSS with 0.5 mM IBMX) to generate a range of concentrations for the dose-response curve. Also, prepare serial dilutions of the positive control, nicotinic acid.
-
-
Compound Addition and Incubation:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted compound and control solutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stimulation of Adenylyl Cyclase:
-
Prepare a solution of forskolin in the assay buffer. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM.
-
Add the forskolin solution to all wells except for the negative control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
The data is typically expressed as a percentage of the forskolin-stimulated response.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.
-
Data Presentation
The following table presents representative quantitative data for a known GPR109A agonist. The EC₅₀ value for this compound needs to be determined experimentally.
| Parameter | Cell Line | Assay Type | Agonist | Representative EC₅₀ (nM) |
| GPR109A Activation | HEK293-GPR109A | cAMP Inhibition | Nicotinic Acid | 100-500 |
| GPR109A Activation | HEK293-GPR109A | cAMP Inhibition | This compound | To be determined |
Conclusion
The provided protocol for a GPR109A-mediated cAMP inhibition assay offers a robust framework for the in vitro characterization of this compound. This assay will enable researchers to determine the potency of the compound as a GPR109A agonist and provides a foundational tool for further investigation into its therapeutic potential in areas such as dyslipidemia and inflammation. It is recommended to optimize assay conditions, such as cell number and forskolin concentration, for specific experimental setups.
References
Application Notes and Protocols for High-Throughput Screening of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily acting through the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] GPR109A is a Gi-coupled receptor, and its activation by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade in adipocytes inhibits lipolysis, thereby reducing the flux of free fatty acids to the liver and subsequently lowering the synthesis of VLDL and LDL cholesterol.[3][4]
The structural modification of the nicotinic acid scaffold, as seen in this compound, presents an opportunity to explore novel modulators of the GPR109A receptor with potentially improved pharmacological properties. These application notes provide a framework for a high-throughput screening (HTS) campaign to identify and characterize the activity of this compound and other novel compounds targeting the GPR109A receptor.
Target: GPR109A Receptor
GPR109A is a promising target for the treatment of dyslipidemia and other metabolic disorders. It is also implicated in inflammatory processes, broadening its therapeutic potential.[] High-throughput screening assays targeting GPR109A are essential for the discovery of new agonists, antagonists, and allosteric modulators.
Signaling Pathway
The activation of the Gi-coupled GPR109A receptor by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monitor GPCR Modulation of Cellular cAMP with an HTS Bioluminescence Based Assay [promega.jp]
- 4. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
Uncharacterized Compound: "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" Lacks Data for Use as a Chemical Probe
Despite a comprehensive search of scientific literature and chemical databases, "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" (CAS No. 879326-77-9) remains an uncharacterized compound with no publicly available data regarding its biological activity, mechanism of action, or potential application as a chemical probe.
Currently, information on this specific molecule is limited to its chemical structure, molecular weight (222.25 g/mol ), and availability from commercial chemical suppliers. There are no published studies, patents, or technical reports that describe its synthesis for a biological purpose, its screening in any biological assay, or its interaction with any cellular or molecular targets.
While "this compound" is a derivative of nicotinic acid (Vitamin B3), which is known to target the G protein-coupled receptor GPR109A and modulate lipid metabolism, it is not possible to extrapolate the biological activities of the parent compound to this specific, modified derivative without experimental evidence. The addition of the 2,2-dimethyl-propionylamino group could significantly alter its pharmacological properties, including target affinity, selectivity, and cellular permeability.
Consequently, the creation of detailed application notes and experimental protocols for the use of "this compound" as a chemical probe is not feasible at this time. Such documentation requires, at a minimum, a known biological target and a validated assay in which the compound has been demonstrated to have a specific and measurable effect.
Researchers, scientists, and drug development professionals are advised that any investigation into the biological effects of "this compound" would be exploratory in nature. Initial studies would need to focus on primary screening to identify potential biological targets and establish a dose-response relationship in a relevant biological system. Without this foundational data, its utility as a chemical probe remains unknown.
Application Notes and Protocols for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and its Analogs in Medicinal Chemistry
Introduction
This document provides an overview of these potential applications, supported by data from related nicotinic acid derivatives. It also includes generalized experimental protocols and conceptual signaling pathways to guide researchers in the potential evaluation of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and similar molecules.
Potential Application: Anti-inflammatory Agent
Nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.
Quantitative Data from Analog Studies
The following table summarizes the in vitro anti-inflammatory activity of various nicotinic acid derivatives from referenced studies.
| Compound ID | Assay Type | Target/Cell Line | Activity Metric | Value | Reference |
| 4d | Nitrite Inhibition | RAW 264.7 macrophages | MTT Assay Result | 86.109 ± 0.51 | [4] |
| 4f | Nitrite Inhibition | RAW 264.7 macrophages | MTT Assay Result | 119.084 ± 0.09 | [4] |
| 4g | Nitrite Inhibition | RAW 264.7 macrophages | MTT Assay Result | 95.765 ± 0.32 | [4] |
| 4h | Nitrite Inhibition | RAW 264.7 macrophages | MTT Assay Result | 105.432 ± 0.76 | [4] |
| 5b | Nitrite Inhibition | RAW 264.7 macrophages | MTT Assay Result | 101.234 ± 0.54 | [4] |
| Ibuprofen | Reference | RAW 264.7 macrophages | MTT Assay Result | 100.00 ± 0.00 | [4] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitrite Inhibition)
This protocol is a generalized procedure based on methodologies described for similar compounds.[4]
Objective: To assess the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of nitrite inhibition compared to the LPS-stimulated vehicle control.
Signaling Pathway: LPS-induced Inflammatory Response
The following diagram illustrates the simplified signaling pathway leading to nitric oxide production in macrophages upon LPS stimulation, a pathway potentially inhibited by anti-inflammatory nicotinic acid derivatives.
Caption: LPS-induced NO production pathway.
Potential Application: Antihyperglycemic Agent
Certain derivatives of nicotinic acid have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[1][3] Inhibition of these enzymes can help in managing postprandial hyperglycemia in type 2 diabetes.
Quantitative Data from Analog Studies
The table below presents the inhibitory activity of some 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase.
| Compound ID | Target Enzyme | Activity Metric | Value (µM) | Reference |
| 35 | α-glucosidase | IC₅₀ | 32.9 ± 2.8 | [3] |
| 39 | α-glucosidase | IC₅₀ | 26.4 ± 2.0 | [3] |
| 8 | α-amylase | IC₅₀ | 20.5 | [1] |
| 44 | α-amylase | IC₅₀ | 58.1 | [1] |
| Acarbose | α-amylase | IC₅₀ | ~72% inhibition | [1] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This is a generalized protocol for assessing the α-glucosidase inhibitory potential of a test compound.[3]
Objective: To determine the in vitro α-glucosidase inhibitory activity of a test compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of α-glucosidase solution, and 135 µL of phosphate buffer.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of pNPG solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value of the test compound.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Potential Application: Antimicrobial Agent
Nicotinic acid derivatives, particularly hydrazide analogs, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[7][8][9]
Quantitative Data from Analog Studies
The following table shows the Minimum Inhibitory Concentration (MIC) of some nicotinic acid derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [7] |
| 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [7] |
| 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [7] |
| 25 | Bacillus subtilis ATCC 6633 | 7.81 | [7] |
| 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method for determining the MIC of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (medium only)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Logical Relationship: Drug Discovery and Development Funnel
The diagram below illustrates the logical progression from initial screening to a potential drug candidate in the context of antimicrobial drug discovery.
Caption: Antimicrobial drug discovery funnel.
Disclaimer: The information provided in these application notes is based on published research on nicotinic acid derivatives that are structurally related to this compound. The protocols are generalized and may require optimization for specific experimental conditions. The signaling pathways are conceptual and represent simplified models of complex biological processes. Researchers should consult the primary literature for detailed methodologies and further information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] SYNTHESIS AND BIOLOGICAL EVALUATION OF NICOTINIC ACID PEPTIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 9. ejournal.um.edu.my [ejournal.um.edu.my]
Application Notes and Protocols for Cell-Based Assays of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a novel compound structurally related to nicotinic acid (niacin). Nicotinic acid is known to exert its physiological effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This pathway is crucial for mediating the anti-lipolytic and anti-inflammatory effects of nicotinic acid and its analogs.[6]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound. The described assays will enable researchers to determine the compound's potency and efficacy as a GPR109A agonist, assess its signaling bias, and evaluate its potential anti-inflammatory effects.
Data Presentation
Table 1: Summary of Expected In Vitro Pharmacological Data for this compound
| Assay Type | Cell Line | Parameter Measured | Expected Result (Example) |
| cAMP Inhibition Assay | CHO-K1-hGPR109A | EC50 | 150 nM |
| β-Arrestin Recruitment Assay | U2OS-hGPR109A-β-arrestin2 | EC50 | > 10 µM |
| IL-6 Release Assay | THP-1 (LPS-stimulated) | IC50 | 500 nM |
| TNF-α Release Assay | THP-1 (LPS-stimulated) | IC50 | 750 nM |
| Cell Viability Assay | CHO-K1-hGPR109A | CC50 | > 100 µM |
Signaling Pathways and Experimental Workflows
Caption: GPR109A signaling pathway activated by an agonist.
Caption: General workflow for cell-based assays.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.
Materials:
-
CHO-K1 cells stably expressing human GPR109A (CHO-K1-hGPR109A)
-
Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
384-well white assay plates
Procedure:
-
Culture CHO-K1-hGPR109A cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium to a density of 2 x 10^5 cells/mL.
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Prepare a serial dilution of this compound in assay medium.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Add 5 µL of forskolin (final concentration of 10 µM) to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP-cryptate (from the detection kit) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition relative to the forskolin-stimulated control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key step in receptor desensitization and an indicator of potential for G-protein-biased agonism.[7]
Materials:
-
U2OS cells stably co-expressing hGPR109A and a β-arrestin2 reporter system (e.g., PathHunter® β-Arrestin GPCR Assay)
-
Assay buffer (e.g., Opti-MEM)
-
This compound
-
β-arrestin detection reagents
-
384-well white, clear-bottom assay plates
Procedure:
-
Seed U2OS-hGPR109A-β-arrestin2 cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for 90 minutes.
-
Add the β-arrestin detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot the fold-increase in signal against the compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.
Protocol 3: Anti-Inflammatory Cytokine Release Assay (IL-6 & TNF-α)
This assay assesses the anti-inflammatory properties of the compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.[5]
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human IL-6 and TNF-α ELISA kits
-
96-well cell culture plates
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Replace the medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response inhibition curve.
Protocol 4: Cell Viability Assay
This assay is crucial to ensure that the observed effects in the functional assays are not due to cytotoxicity.
Materials:
-
CHO-K1-hGPR109A cells (or any cell line used in the primary assays)
-
Complete culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well, clear-bottom, white-walled plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for the longest duration used in the functional assays (e.g., 24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
Data Analysis: Express the data as a percentage of the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve. A CC50 value significantly higher than the functional EC50/IC50 values indicates that the compound's activity is not due to toxicity.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid Using Reversed-Phase Chromatography
Introduction
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a substituted nicotinic acid derivative of interest in pharmaceutical research and drug development. Nicotinic acid and its derivatives are crucial components in various biological processes and serve as precursors for important coenzymes like NAD and NADP.[1][2] The synthesis of such derivatives often results in complex mixtures containing starting materials, reagents, and by-products. Therefore, a robust purification method is essential to isolate the target compound with high purity. This application note details a reliable and efficient method for the purification of this compound using reversed-phase flash chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Compound Information
| Compound Name | This compound |
| CAS Number | 879326-77-9[3] |
| Molecular Formula | C₁₁H₁₄N₂O₃[3] |
| Molecular Weight | 222.24 g/mol |
| Structure | ![]() |
Chromatographic Purification Strategy
The presence of both a hydrophilic carboxylic acid group and a relatively hydrophobic pivaloyl amide group makes reversed-phase chromatography an ideal choice for purification. The acidic nature of the carboxylic acid moiety necessitates the use of an acidic modifier in the mobile phase to ensure consistent retention and sharp peak shapes by suppressing ionization.
A two-step purification strategy is proposed for optimal results:
-
Flash Chromatography: For the initial purification of the crude reaction mixture to remove major impurities and bulk solvent.
-
Preparative HPLC: As a final polishing step to achieve high purity (>98%) required for downstream applications.
Experimental Protocols
Flash Chromatography Protocol
This protocol is designed for the rapid, medium-resolution purification of gram-scale quantities of the crude product.
Instrumentation and Materials:
-
Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)
-
Pre-packed Reversed-Phase C18 Silica Gel Cartridge
-
Mobile Phase A: Deionized Water with 0.1% (v/v) Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid
-
Crude this compound
-
Rotary Evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO). If the crude product has low solubility, create a slurry by adsorbing it onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the C18 flash cartridge with 5% Mobile Phase B at a flow rate appropriate for the column size.
-
Sample Loading: Load the prepared sample onto the column.
-
Chromatographic Separation: Elute the compound using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 20 column volumes.
-
Fraction Collection: Collect fractions based on UV detection (typically at 254 nm and 280 nm). The pyridine ring in the molecule allows for strong UV absorbance.
-
Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the partially purified product.
Preparative HPLC Protocol
This protocol is for the high-resolution purification of the product obtained from flash chromatography to achieve high purity.
Instrumentation and Materials:
-
Preparative HPLC System with a UV-Vis Detector and Fraction Collector
-
Reversed-Phase C18 Preparative HPLC Column (e.g., 20 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Deionized Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Partially purified this compound
-
Lyophilizer (Freeze-Dryer)
Procedure:
-
Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a small volume of the initial mobile phase composition (e.g., 95% A / 5% B). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5 column volumes.
-
Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical HPLC system using an analytical C18 column to determine the optimal gradient.
-
Preparative Run: Inject the filtered sample onto the preparative column. Elute using a focused gradient determined from the analytical run.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Product Recovery: Pool the fractions with the desired purity. Remove the organic solvent (acetonitrile) using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final pure product as a solid.
Data Presentation
Table 1: Representative Chromatographic Conditions
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Reversed-Phase C18 Silica Gel | Reversed-Phase C18 |
| Column Dimensions | 40 g Cartridge | 20 mm x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% TFA |
| Gradient | 5-95% B over 20 CV | 20-60% B over 30 min |
| Flow Rate | 40 mL/min | 20 mL/min |
| Detection | UV @ 254 nm, 280 nm | UV @ 260 nm |
| Sample Load | ~500 mg crude | ~50 mg partially purified |
Table 2: Expected Purification Results
| Parameter | Before Purification (Crude) | After Flash Chromatography | After Preparative HPLC |
| Purity (by HPLC) | ~65% | ~90% | >98% |
| Retention Time (Analytical HPLC) | 12.5 min | 12.5 min | 12.5 min |
| Overall Yield | - | ~80% | ~95% (from flash purified) |
| Appearance | Brownish solid | Off-white solid | White crystalline solid |
Visualizations
Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram shows the logical progression and rationale behind the two-step purification strategy.
Caption: Rationale for the multi-step purification strategy.
The described two-step purification protocol, employing reversed-phase flash chromatography followed by preparative HPLC, provides an effective method for obtaining high-purity this compound. The use of an acidic modifier in the mobile phase is critical for achieving good peak shapes and reproducible retention. This methodology is suitable for researchers and scientists in the field of drug development and medicinal chemistry who require highly pure nicotinic acid derivatives for their studies.
References
- 1. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
Application Notes and Protocols for Functional Studies of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (niacin). Nicotinic acid and its derivatives are known to exert beneficial effects on lipid profiles and possess anti-inflammatory properties.[1][2] The primary molecular target for the pharmacological effects of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction in lipolysis. Furthermore, nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis.[4][5] In immune cells, GPR109A activation can modulate inflammatory responses.[6][7][8]
This document provides detailed protocols for the functional characterization of this compound, focusing on its potential effects on GPR109A signaling and its downstream consequences on lipid metabolism and inflammation.
Data Presentation
Table 1: GPR109A Activation and Downstream Signaling
| Assay | Cell Line | Test Compound Concentration (µM) | Positive Control (Nicotinic Acid, 10 µM) | Vehicle Control | Outcome Measure |
| cAMP Inhibition | CHO-GPR109A | 0.01 - 100 | Expected ~80% inhibition | No inhibition | IC50 (µM) |
| GTPγS Binding | CHO-GPR109A Membranes | 0.01 - 100 | Expected ~3-fold stimulation | Basal binding | EC50 (µM) |
| β-Arrestin Recruitment | U2OS-GPR109A-β-arrestin | 0.01 - 100 | Expected ~5-fold stimulation | Basal signal | EC50 (µM) |
Table 2: Lipid Metabolism Modulation
| Assay | Cell Line | Test Compound Concentration (µM) | Positive Control (Nicotinic Acid, 100 µM) | Vehicle Control | Outcome Measure |
| Lipolysis Assay | 3T3-L1 Adipocytes | 1 - 100 | Expected ~60% reduction in glycerol release | Basal glycerol release | % Inhibition |
| DGAT2 Inhibition | Human Liver Microsomes | 1 - 100 | DGAT2 Inhibitor (PF-06424439) | Basal DGAT2 activity | IC50 (µM) |
Table 3: Anti-inflammatory Activity
| Assay | Cell Line | Test Compound Concentration (µM) | Positive Control (Nicotinic Acid, 500 µM) | Vehicle Control (LPS only) | Outcome Measure |
| TNF-α Release | RAW 264.7 Macrophages | 10 - 500 | Expected ~50% reduction | LPS-induced TNF-α | % Inhibition |
| IL-6 Release | RAW 264.7 Macrophages | 10 - 500 | Expected ~40% reduction | LPS-induced IL-6 | % Inhibition |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10 - 500 | Expected ~60% reduction | LPS-induced NO | % Inhibition |
Experimental Protocols
GPR109A Activation Assays
1.1. cAMP Inhibition Assay
This assay measures the ability of the test compound to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase, a key downstream event of GPR109A activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A (CHO-GPR109A).
-
Materials:
-
Procedure:
-
Seed CHO-GPR109A cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and nicotinic acid.
-
Aspirate the culture medium and add the assay buffer.
-
Add the test compound or controls to the wells and incubate for 30 minutes at room temperature.
-
Add forskolin (final concentration 10 µM) to all wells except the negative control and incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Calculate the IC50 value from the dose-response curve.
-
1.2. β-Arrestin Recruitment Assay
This assay determines if GPR109A activation by the test compound leads to the recruitment of β-arrestin, an alternative signaling pathway.
-
Cell Line: U2OS cells stably co-expressing GPR109A and a β-arrestin reporter system (e.g., PathHunter).
-
Procedure:
-
Plate the cells in a 384-well plate.
-
The following day, treat the cells with serial dilutions of the test compound or nicotinic acid.
-
Incubate for 90 minutes at 37°C.
-
Measure the reporter signal according to the assay kit manufacturer's instructions.
-
Calculate the EC50 value from the dose-response curve.
-
Lipid Metabolism Assays
2.1. Lipolysis Assay in 3T3-L1 Adipocytes
This protocol assesses the compound's ability to inhibit lipolysis in differentiated adipocytes.
-
Cell Line: 3T3-L1 pre-adipocytes, differentiated into mature adipocytes.
-
Procedure:
-
Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with the test compound or nicotinic acid for 30 minutes.
-
Stimulate lipolysis with isoproterenol (10 µM) for 1-2 hours.
-
Collect the supernatant and measure the glycerol content using a commercial glycerol assay kit.
-
Determine the percentage inhibition of glycerol release compared to the isoproterenol-only control.
-
2.2. DGAT2 Inhibition Assay
This cell-free assay measures the direct inhibitory effect of the compound on the DGAT2 enzyme.
-
Enzyme Source: Human liver microsomes.
-
Materials:
-
Procedure:
-
Incubate human liver microsomes with serial dilutions of the test compound or control inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of [14C]-Palmitoyl-CoA and 1,2-dioleoyl-sn-glycerol.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
-
Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Quantify the [14C]-triglyceride product using a phosphorimager.
-
Calculate the IC50 value.
-
Anti-inflammatory Assays
3.1. Cytokine Release from LPS-stimulated Macrophages
This protocol evaluates the compound's ability to suppress the release of pro-inflammatory cytokines from activated macrophages.
-
Cell Line: RAW 264.7 or THP-1 differentiated into macrophages.
-
Procedure:
-
Plate the macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or nicotinic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.[13][14][15][16][17]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Calculate the percentage inhibition of cytokine release compared to the LPS-only treated cells.
-
Signaling Pathways and Workflows
Caption: GPR109A signaling cascade upon agonist binding.
Caption: A tiered experimental workflow for functional characterization.
References
- 1. cAMP-Glo™ Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | The ATP-mediated cytokine release by macrophages is down-modulated by unconventional α9* nicotinic acetylcholine receptors [frontiersin.org]
- 14. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. The ATP-mediated cytokine release by macrophages is down-modulated by unconventional α9* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of α7 Nicotinic Acetylcholine Receptor Upregulates HLA-DR and Macrophage Receptors: Potential Role in Adaptive Immunity and in Preventing Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid as a Ligand for Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3). While specific protein targets for this particular derivative have not been extensively documented in publicly available literature, its structural similarity to nicotinic acid suggests a potential interaction with known nicotinic acid receptors. Nicotinic acid is a well-established ligand for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This receptor is a therapeutic target for dyslipidemia due to its role in inhibiting lipolysis.[2]
These application notes provide a framework for researchers to investigate the protein binding characteristics of this compound, with a primary focus on GPR109A as a potential target. The protocols outlined below describe standard biophysical and cell-based assays to determine binding affinity, kinetics, and functional effects.
Potential Protein Target: GPR109A
GPR109A is a G-protein coupled receptor (GPCR) that is activated by nicotinic acid.[1][2] Its activation leads to a signaling cascade that has been a target for treating high cholesterol levels.[2] The binding of nicotinic acid to GPR109A is understood to involve key amino acid residues, particularly an arginine in a transmembrane domain that interacts with the carboxylic acid moiety of the ligand.[2][3] Given that this compound retains the core nicotinic acid structure, it is a plausible candidate for GPR109A binding.
Data Presentation
Quantitative data from binding and functional assays should be meticulously recorded and organized. The following tables provide a template for structuring experimental results for clear comparison and analysis.
Table 1: Ligand Binding Affinity Data
| Assay Method | Protein Target | Ligand | K_d (nM) | K_i (nM) | IC_50 (nM) | Hill Slope |
| SPR | GPR109A | This compound | ||||
| ITC | GPR109A | This compound | ||||
| Radioligand Binding | GPR109A | This compound | ||||
| Control | GPR109A | Nicotinic Acid |
Table 2: Thermodynamic and Kinetic Parameters of Binding
| Assay Method | Protein Target | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |
| SPR | GPR109A | This compound | ||||||
| ITC | GPR109A | This compound | ||||||
| Control | GPR109A | Nicotinic Acid |
Table 3: Functional Assay Data
| Assay Type | Cell Line | Ligand | EC_50 (nM) | E_max (%) |
| cAMP Inhibition | GPR109A-expressing CHO-K1 | This compound | ||
| GTPγS Binding | GPR109A-expressing cell membranes | This compound | ||
| β-Arrestin Recruitment | GPR109A-expressing U2OS | This compound | ||
| Control | GPR109A-expressing CHO-K1 | Nicotinic Acid |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway of this compound, assuming it targets GPR109A, and provide overviews of the experimental protocols.
Caption: GPR109A Signaling Pathway.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the binding of this compound to a target protein, such as GPR109A.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[4][5]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified GPR109A protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified GPR109A protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 10 µM).
-
Inject each concentration of the ligand over the immobilized GPR109A surface for a defined association time, followed by a dissociation phase with running buffer.
-
Inject a blank (running buffer only) as a reference.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active sensorgram.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][9]
Materials:
-
Isothermal titration calorimeter
-
Purified GPR109A protein
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
Method:
-
Sample Preparation:
-
Dialyze the purified GPR109A protein against the chosen buffer extensively.
-
Dissolve the this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the GPR109A solution (typically 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Protocol 3: Radioligand Competition Binding Assay for GPR109A
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[10]
Materials:
-
Cell membranes from a cell line overexpressing GPR109A (e.g., CHO-K1, HEK293)
-
Radiolabeled ligand for GPR109A (e.g., [³H]nicotinic acid)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Method:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]nicotinic acid (typically at its K_d value), and the GPR109A-containing cell membranes.
-
Add a serial dilution of this compound to the wells.
-
Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled nicotinic acid).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.
-
Disclaimer
These application notes and protocols are intended for research use only. They provide a general framework for investigating the protein binding properties of this compound. Researchers should optimize the experimental conditions for their specific protein of interest and laboratory setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the acylation of 5-aminonicotinic acid with pivaloyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of 5-aminonicotinic acid attacks the carbonyl carbon of pivaloyl chloride. A base is typically required to neutralize the HCl generated during the reaction.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 5-aminonicotinic acid and pivaloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is also essential. Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used as the reaction medium.
Q3: I am observing a low yield of the desired product. What are the potential causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: This could be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Side reactions: The presence of moisture can lead to the hydrolysis of pivaloyl chloride. Additionally, the carboxylic acid group of 5-aminonicotinic acid can react with pivaloyl chloride to form a mixed anhydride.
-
Poor recovery during workup: The product may be lost during extraction or purification steps.
-
Starting material quality: Impurities in the 5-aminonicotinic acid or pivaloyl chloride can interfere with the reaction.
Q4: What are the common side products I should be aware of?
Potential side products include:
-
Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.
-
Diacylated product: Although less likely due to steric hindrance, it's a possibility if the reaction conditions are harsh.
-
Unreacted starting materials: 5-aminonicotinic acid and pivaloyl chloride may remain if the reaction does not go to completion.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane). The disappearance of the starting material (5-aminonicotinic acid) and the appearance of a new, less polar spot corresponding to the product would indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Amine: The amino group of 5-aminonicotinic acid might be protonated, reducing its nucleophilicity. 2. Hydrolysis of Pivaloyl Chloride: Presence of water in the reaction. 3. Insufficient Activation: The reaction temperature may be too low. | 1. Ensure the use of a suitable base (e.g., triethylamine) in at least stoichiometric amounts to neutralize any acid and deprotonate the amine. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. While the reaction is often started at a low temperature (0 °C) to control the initial exotherm, allowing it to warm to room temperature and stirring for an extended period (several hours to overnight) can improve conversion. |
| Multiple Spots on TLC, Indicating Side Products | 1. Formation of Mixed Anhydride: The carboxylic acid moiety of the starting material or product can react with pivaloyl chloride. 2. Decomposition of Pivaloyl Chloride: Under certain conditions, pivaloyl chloride can lose carbon monoxide to form a tert-butyl cation, which can lead to undesired alkylation byproducts. | 1. Add pivaloyl chloride slowly to the reaction mixture at a low temperature to minimize this side reaction. 2. Avoid Lewis acid catalysts and high temperatures which can promote this decomposition pathway. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Aqueous Workup: The presence of both acidic and basic functionalities can sometimes lead to emulsions during extraction. 2. Co-precipitation of Starting Material and Product: If the product is purified by precipitation, unreacted starting material may co-precipitate. | 1. Use a brine wash to help break emulsions. Alternatively, filter the reaction mixture through celite before extraction. 2. Optimize the pH during workup and purification. Acidifying the aqueous layer to a specific pH might selectively precipitate the product. Recrystallization from a suitable solvent system is often effective for purification. |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 5-aminonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the suspension and stir for 10-15 minutes at room temperature.
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Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of pivaloyl chloride (1.05 - 1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Quench the reaction by adding water. Acidify the mixture with 1N HCl to a pH of approximately 3-4. The product should precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ether or hexane. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or methanol/water.
| Parameter | Typical Value/Condition |
| Reactant Ratio (5-aminonicotinic acid : pivaloyl chloride : base) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 70 - 85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Optimizing "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The fundamental properties of this compound are summarized in the table below. Understanding these is the first step in developing a solubility strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 879326-77-9 | [1][2] |
Q2: In what solvents should I initially attempt to dissolve this compound?
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my assays?
A3:
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Thermodynamic solubility is the equilibrium concentration of a compound in a solvent after an extended period of mixing, representing the true saturation point. This is crucial for formulation and pre-formulation studies.[6]
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Kinetic solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration before it precipitates.[6][7][8] For most in vitro and cell-based assays where a DMSO stock is diluted into an aqueous medium for immediate use, kinetic solubility is the more practical and relevant measure.[6]
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive assays requiring concentrations below 0.1%.[9]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[2][10]
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution from a high-concentration organic stock into an aqueous medium causes the compound to rapidly fall out of solution.[10] | Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[2][9] This gradual dilution helps prevent localized high concentrations. |
| Exceeding Aqueous Solubility | The final concentration of the compound in the aqueous medium is higher than its kinetic solubility limit. | Determine the compound's maximum kinetic solubility in your specific assay buffer (see protocol below). Ensure your final working concentration is below this limit.[2] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C for cell-based assays) buffer or medium when preparing your working solution.[2][9] |
Issue 2: Stock solution in DMSO is cloudy or contains visible precipitate after storage.
| Potential Cause | Explanation | Recommended Solution |
| Water Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air over time. The presence of water can significantly decrease the solubility of hydrophobic compounds. | Use anhydrous, high-purity DMSO for preparing stock solutions.[9] Store stock solutions in tightly sealed vials with desiccant. |
| Precipitation During Freeze-Thaw Cycles | The compound may have lower solubility at colder, freezing temperatures and may not fully redissolve upon thawing. | Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[9] Before use, warm the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
Issue 3: Working solution appears clear initially but forms a precipitate over time in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Salts, proteins (especially in serum), and other components in complex cell culture media can interact with the compound, reducing its long-term stability in solution. | Test the compound's stability in the specific medium over the intended duration of the experiment. Consider reducing the serum percentage if interactions are suspected.[10] |
| pH Shift in Medium | Cellular metabolism can cause the pH of the culture medium to decrease, which can affect the solubility of pH-sensitive compounds.[2] As a nicotinic acid derivative, this compound has an acidic functional group, making its solubility potentially pH-dependent. | Ensure the medium is adequately buffered for the incubator's CO₂ concentration. Monitor the medium's pH during long-term experiments. |
| Compound Instability | The compound may degrade over time into less soluble byproducts. | Assess the compound's stability at 37°C. If degradation is an issue, prepare fresh working solutions more frequently. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Determine Mass: Based on the compound's molecular weight (222.24 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
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Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the solid compound using a calibrated analytical balance.
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Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
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Dissolve: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to aid dissolution. Visually inspect to ensure no solid particles remain.
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Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol provides a general method to determine the maximum kinetic solubility of your compound in a specific aqueous buffer.
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Prepare Compound Plate: In a 96-well plate, add your 10 mM DMSO stock solution of this compound.
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Prepare Buffer Plate: Fill a separate 96-well plate with your chosen aqueous assay buffer (e.g., PBS, pH 7.4).
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Dilution: Transfer a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer plate (e.g., into 98 µL of buffer) to achieve the highest desired concentration (e.g., 200 µM with 2% DMSO). Mix well.
-
Incubation: Cover the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to equilibrate.[11]
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Separation: Use a 96-well filter plate to separate any precipitated compound from the soluble fraction via vacuum filtration.[11]
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Quantification: Collect the filtrate in a new 96-well UV-compatible plate. Determine the concentration of the dissolved compound using a suitable analytical method such as UV/Vis spectroscopy, LC-MS, or HPLC by comparing against a standard curve.[11] The highest concentration that remains in solution is the kinetic solubility limit.
Visualizations
Caption: Workflow for preparing and troubleshooting assay solutions.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Purification
This guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The primary impurities depend on the synthetic route. When synthesized from 5-aminonicotinic acid and pivaloyl chloride, common impurities include:
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Unreacted 5-aminonicotinic acid: Due to incomplete reaction.
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Pivalic acid: Formed from the hydrolysis of excess pivaloyl chloride.
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Di-acylated byproducts: Where acylation occurs at both the amino group and the pyridine nitrogen.
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Residual Solvents: Such as pyridine or dimethylformamide (DMF) used during the synthesis.
For nicotinic acid derivatives in general, other potential impurities can include related isomers like isonicotinic acid.[1]
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory and industrial scale. The choice of solvent is critical for successful purification.
Q3: What are the best solvents for recrystallization?
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Ethanol
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Isopropanol
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Ethanol/water mixtures
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Acetone
The ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution or are insoluble in the hot solvent.
Troubleshooting Guides
Problem 1: The product is discolored (yellow or tan).
| Potential Cause | Recommended Solution |
| Presence of chromophores | Impurities with chromophores, often formed during oxidation reactions of pyridine compounds, can cause discoloration.[5] |
| Trapped, colored impurities | The crystal lattice may trap colored byproducts from the reaction. |
| Degradation | The compound may degrade slightly upon heating in the presence of impurities. |
Detailed Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and stir for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.
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Solvent Selection: Ensure the chosen recrystallization solvent is appropriate. A different solvent system may leave the colored impurities behind.
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Melt Purification: For nicotinic acid, a patented method involves melting the crude product and holding it in a molten state (e.g., 236-250°C) for a couple of minutes.[5] This process was found to destroy the yellow chromophore.[5] A subsequent single recrystallization can then yield a colorless product.[5] This aggressive method should be tested on a small scale first, as it may not be suitable for this specific derivative.
Problem 2: Oiling out during recrystallization.
| Potential Cause | Recommended Solution |
| Solution is too concentrated | The solution is supersaturated to a point where the product's melting point is below the solution's temperature. |
| Inappropriate solvent | The solvent may be too good a solvent, even at lower temperatures. |
| Presence of impurities | Impurities can lower the melting point of the solid, leading to an oil instead of crystals. |
Detailed Troubleshooting Steps:
-
Add More Solvent: If oiling occurs upon cooling, reheat the solution until the oil redissolves and add more of the same solvent. Then, allow it to cool slowly.
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Slow Cooling: Cool the solution very slowly to encourage crystal nucleation. You can do this by insulating the flask.
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Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. This can provide a surface for crystals to start forming.
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Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
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Change Solvent System: If the problem persists, the solvent is likely not suitable. Try a solvent pair. Dissolve the compound in a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Problem 3: Low recovery after recrystallization.
| Potential Cause | Recommended Solution |
| Product is too soluble in the cold solvent | A significant amount of product remains dissolved in the mother liquor. |
| Too much solvent was used | Using an excessive volume of solvent will keep more product dissolved. |
| Premature crystallization during hot filtration | Product crystallizes on the filter paper or in the funnel. |
Detailed Troubleshooting Steps:
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling Temperature: Cool the filtrate to a lower temperature (e.g., in an ice bath, 0-5°C) to maximize crystal precipitation, as seen in the purification of 5-methyl-nicotinic acid.[4]
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Concentrate the Mother Liquor: After filtering the crystals, you can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
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Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask. Use a fluted filter paper for faster filtration.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol).
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Heating: Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if needed.
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Decolorization (Optional): If the solution is colored, add activated charcoal and continue to heat/stir for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).
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Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction for Impurity Removal
This technique can be useful for removing acidic impurities like pivalic acid or basic impurities like unreacted 5-aminonicotinic acid.
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Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
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Base Wash: Transfer the solution to a separatory funnel and wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like pivalic acid. The pivalic acid will move to the aqueous layer as its sodium salt.
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Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. The unreacted 5-aminonicotinic acid will move to the aqueous layer.
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Isolation: Dry the remaining organic layer over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to recover the purified product. Further purification by recrystallization may be necessary.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting the issue of a product "oiling out" during recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 4. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
How to improve the stability of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" in solution. The information is based on general principles of chemical stability for related nicotinic acid derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation or cloudiness in aqueous solution | The compound has limited aqueous solubility. The pH of the solution may be near the isoelectric point of the molecule, minimizing its solubility. | Adjust the pH of the solution. Given the carboxylic acid group, increasing the pH above its pKa (likely around 4-5) will form a more soluble carboxylate salt. Conversely, decreasing the pH well below the pKa of the pyridine nitrogen will form a soluble pyridinium salt. Use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can also increase solubility. |
| Loss of compound concentration over time in solution | Chemical degradation of the compound. This could be due to hydrolysis of the amide bond, photodecomposition, or oxidative degradation. | To mitigate hydrolysis, maintain the solution pH in the slightly acidic to neutral range (pH 5-7), as both highly acidic and alkaline conditions can catalyze amide hydrolysis.[1] Protect the solution from light by using amber vials or storing it in the dark to prevent photodecomposition.[2] To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT) or vitamin E to the formulation.[1] Storing solutions at lower temperatures (e.g., 4°C) can also slow down degradation rates.[3] |
| Appearance of new peaks in HPLC analysis | Degradation of the parent compound into new chemical entities. | Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. This information will help in optimizing the formulation and storage conditions. A forced degradation study can be performed to intentionally degrade the sample and identify potential degradation products. |
| Discoloration of the solution | This may indicate oxidative degradation or the formation of colored degradation products. | Protect the solution from light and oxygen.[1][2] Use of chelating agents like EDTA can be beneficial to sequester metal ions that may catalyze oxidative reactions.[1] Ensure high-purity solvents are used, as impurities can sometimes lead to color formation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving "this compound"?
A1: While aqueous solubility may be limited, the compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For aqueous applications, preparing a concentrated stock solution in an organic solvent and then diluting it into the aqueous medium is a common practice.
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: For similar nicotinic acid derivatives, a slightly acidic to neutral pH range of 5-7 is often recommended to minimize hydrolysis.[1] It is advisable to perform a pH stability profile for your specific application to determine the optimal pH.
Q3: How should I store solutions of "this compound"?
A3: To ensure maximum stability, solutions should be stored at low temperatures (refrigerated at 2-8°C or frozen) in tightly capped, amber-colored containers to protect them from light and atmospheric oxygen.
Q4: Is this compound susceptible to oxidation? How can I prevent it?
A4: Nicotinic acid derivatives can be susceptible to oxidation. To minimize this, you can purge your solutions with an inert gas like nitrogen or argon before sealing the container. Additionally, incorporating antioxidants such as BHT or tocopherol can help protect against oxidative degradation.[1]
Q5: Can I sterilize solutions of this compound by autoclaving?
A5: Autoclaving involves high temperatures and pressure, which can significantly accelerate the degradation of many small molecules. It is generally not recommended without prior stability studies. Sterile filtration using a 0.22 µm filter is a safer alternative for sterilizing solutions of this compound.
Experimental Protocols
Protocol 1: pH Stability Profile Study
Objective: To determine the effect of pH on the stability of "this compound" in an aqueous solution.
Methodology:
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Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
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Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
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Spike a known concentration of the stock solution into each buffer to obtain the final desired concentration.
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Divide each solution into two sets of vials. Wrap one set in aluminum foil to serve as the light-protected samples.
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Store all vials at a constant temperature (e.g., 40°C) to accelerate degradation.
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At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
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Analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of the parent compound.
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Plot the percentage of the remaining compound against time for each pH and condition (light-exposed vs. light-protected) to determine the degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of "this compound" under various stress conditions.
Methodology:
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Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period.
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Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.
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Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.
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Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined duration.
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Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C).
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Analyze the stressed samples using HPLC-MS to separate and identify the degradation products.
Visualizations
References
Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is not proceeding to completion, and I observe a significant amount of unreacted 5-aminonicotinic acid. What could be the cause?
A1: A common issue is the in-situ generation of hydrochloric acid (HCl) from the reaction of pivaloyl chloride with trace amounts of water.[1][2] This HCl can protonate the amino group of your starting material, 5-aminonicotinic acid, rendering it non-nucleophilic and thus unreactive towards further acylation. To mitigate this, ensure all your reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The addition of a non-nucleophilic base, such as triethylamine or pyridine, can also be employed to scavenge any generated HCl.[3]
Q2: I have isolated my product, but I suspect it is contaminated with pivalic acid. How can I confirm this and remove it?
A2: Pivalic acid is a common byproduct resulting from the hydrolysis of the pivaloyl chloride reagent.[1][4] You can confirm its presence using analytical techniques such as ¹H NMR spectroscopy (looking for the characteristic singlet of the tert-butyl group of pivalic acid, which will have a different chemical shift than your product) or by LC-MS. To remove pivalic acid, you can perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution. Your desired product, being a carboxylic acid, will also be soluble in the basic aqueous layer. Subsequent acidification of the aqueous layer will precipitate your product, while the more water-soluble pivalic acid may remain in the aqueous phase, or you can exploit differences in pKa for a more selective precipitation.
Q3: Can diacylation occur, where the pivaloyl group reacts with both the amino and the carboxylic acid groups of 5-aminonicotinic acid?
A3: While theoretically possible, the formation of a mixed anhydride by reaction with the carboxylic acid is generally less favorable than the acylation of the more nucleophilic amino group, especially under standard conditions. However, using an excess of pivaloyl chloride and a strong base could potentially lead to this side product. To avoid this, use a stoichiometric amount of pivaloyl chloride or a slight excess (e.g., 1.05 to 1.2 equivalents).[4]
Q4: What are the optimal reaction conditions to minimize side product formation?
A4: The optimal conditions will depend on your specific setup, but generally, the following are recommended:
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Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of pivaloyl chloride.[1][2]
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Inert Atmosphere: Conduct the reaction under nitrogen or argon.
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Controlled Temperature: Start the reaction at a low temperature (e.g., 0 °C) during the addition of pivaloyl chloride to control the initial exothermic reaction, and then allow it to slowly warm to room temperature.
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Use of a Base: Incorporate a non-nucleophilic base to neutralize the HCl byproduct.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to protonation of the starting material. | Ensure anhydrous conditions and consider adding a non-nucleophilic base. |
| Hydrolysis of pivaloyl chloride. | Use fresh, high-quality pivaloyl chloride and ensure all reagents and solvents are dry. | |
| Product Contamination | Presence of pivalic acid. | Perform a basic aqueous wash followed by re-acidification to precipitate the product. |
| Unreacted 5-aminonicotinic acid. | Optimize reaction time and temperature. Consider purification by recrystallization or column chromatography. | |
| Formation of Unknown Impurities | Possible diacylation or reaction with the solvent. | Use stoichiometric amounts of reagents and an inert, aprotic solvent. Analyze impurities by LC-MS and NMR to identify their structure. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a stirred solution of 5-aminonicotinic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add pivaloyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl to a pH of 3-4.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Detection and Removal of Pivalic Acid Impurity
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Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare the spectrum to a reference spectrum of pure this compound and pivalic acid to identify any impurity peaks.
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Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.
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Separate the aqueous layer and wash the organic layer again with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to see if any non-acidic impurities are present.
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Acidify the combined aqueous layers with 1M HCl to precipitate the pure product.
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Filter, wash with cold water, and dry the purified product.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Hydrolysis of pivaloyl chloride side reaction.
References
- 1. Pivaloyl Chloride CAS 3282-30-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. manavchem.com [manavchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Nicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nicotinic acid derivatives, with a primary focus on addressing poor yield.
Troubleshooting Guide: Overcoming Poor Yield
Low yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving common issues in the synthesis of nicotinic acid derivatives.
Q1: My esterification or amidation reaction is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in esterification and amidation reactions of nicotinic acid can stem from several factors. A logical approach to troubleshooting is essential.[1]
Potential Causes & Solutions:
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Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A moderate increase in temperature can also be beneficial. For Fischer esterifications, using an excess of the alcohol can help drive the equilibrium towards the product.[2]
-
-
Hydrolysis of Product: The desired ester or amide may be hydrolyzing back to nicotinic acid during workup.
-
Solution: During aqueous workup, neutralize any acid catalyst at low temperatures (e.g., with an ice-cold saturated sodium bicarbonate solution) to prevent hydrolysis.[2] Minimize the number of aqueous washes or back-extract the aqueous layers to recover any dissolved product.
-
-
Poor Activation of Carboxylic Acid (for Amidation): In amide coupling reactions, the carboxylic acid may not be sufficiently activated.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Identify the side products through techniques like NMR or LC-MS to understand the side reactions. Common side reactions include:
-
N-methylation: When using strong methylating agents for esterification (e.g., dimethyl sulfate), methylation of the pyridine nitrogen can occur.[2]
-
Decarboxylation: At elevated temperatures, particularly under acidic conditions, nicotinic acid can decarboxylate.[2]
-
Over-reduction: When reducing a nicotinic acid derivative to an aldehyde, over-reduction to the alcohol is a common issue. Careful selection of the reducing agent and temperature control are crucial.
-
-
-
Purification Issues: Product may be lost during purification.
-
Solution: Optimize your purification method. For column chromatography, perform a thorough TLC analysis to determine the optimal solvent system. If the product is unstable on silica gel, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina. Recrystallization is another option if a suitable solvent system can be found.
-
Below is a troubleshooting workflow to help diagnose the cause of low yield:
References
Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" and related nicotinic acid derivatives. While specific interference data for this compound is limited, this guide addresses common challenges encountered during the analysis of similar small molecules using techniques like HPLC and LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying nicotinic acid and its derivatives?
A1: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust methods for the quantification of nicotinic acid and its derivatives in various matrices.[1][2][3] HPLC offers good sensitivity for many applications, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological samples.[1]
Q2: My assay is showing low sensitivity for this compound. What are the potential causes?
A2: Low sensitivity can stem from several factors, including suboptimal instrument parameters, inefficient sample extraction and cleanup, or the presence of interfering substances in the sample matrix. For LC-MS/MS, ion suppression due to co-eluting matrix components is a common cause.[4][5]
Q3: I am observing poor peak shape and retention time shifts in my HPLC analysis. What should I investigate?
A3: Poor chromatography can be due to issues with the mobile phase composition (e.g., incorrect pH or solvent ratio), column degradation, or sample solvent effects. Ensure the mobile phase is properly prepared and that the sample is dissolved in a solvent compatible with the mobile phase.
Q4: What is a "matrix effect" and how can it affect my results?
A4: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy and precision of quantification in LC-MS/MS assays.[4][5]
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Symptoms:
-
Inconsistent results between sample replicates.
-
Poor recovery of spiked internal standards.
-
Discrepancies between results from different sample matrices.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
Detailed Steps:
-
Assess the Matrix Effect: Perform a post-extraction spike experiment by comparing the analyte's peak area in a spiked extract to its peak area in a clean solvent. A significant difference indicates a matrix effect.[4]
-
Improve Sample Preparation: Enhance sample cleanup to remove interfering components. This could involve solid-phase extraction (SPE) with a different sorbent or a liquid-liquid extraction step.
-
Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from co-eluting matrix components. Experiment with different analytical columns that offer alternative selectivities.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Issue 2: Poor Peak Shape and Inconsistent Retention Times in HPLC
Symptoms:
-
Peak fronting or tailing.
-
Split peaks.
-
Shifting retention times between injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak shape and retention time issues.
Detailed Steps:
-
Verify Mobile Phase Integrity: Ensure the mobile phase is correctly prepared, at the appropriate pH, and has been recently degassed. The pH is critical for ionizable compounds like nicotinic acid derivatives.
-
Assess Column Health: Inspect the column for any signs of damage or voids at the inlet. If the column is old or has been used extensively, consider replacing it. Using a guard column can help extend the life of the analytical column.
-
Check Sample and Solvent Compatibility: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion. Ensure samples are filtered to remove any particulates that could clog the column.
-
Review Method Parameters: Large injection volumes of strong solvents can lead to peak fronting. Ensure the column temperature is stable, as fluctuations can cause retention time shifts.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement for this compound in a given sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the initial mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before extraction.
-
-
Analyze all samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| > 100% | Ion Enhancement |
| < 100% | Ion Suppression |
| 100% | No Matrix Effect |
| Recovery (RE) | Interpretation |
| 80-120% | Acceptable Extraction Recovery |
| < 80% or > 120% | Inefficient or Variable Extraction |
Protocol 2: Optimization of Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To select the most effective SPE sorbent for removing matrix interferences.
Methodology:
-
Select a range of SPE sorbents with different chemistries (e.g., reversed-phase, ion-exchange, mixed-mode).
-
Process blank matrix samples spiked with this compound through each type of SPE cartridge according to the manufacturer's instructions.
-
Elute the analyte and analyze the extracts by LC-MS/MS.
-
Compare the results based on analyte recovery and the cleanliness of the resulting chromatogram (i.e., presence of interfering peaks).
Data Comparison Table:
| SPE Sorbent | Analyte Recovery (%) | Matrix Effect (%) |
| C18 | 85 | 70 (Suppression) |
| Mixed-Mode Cation Exchange | 95 | 98 (Minimal Effect) |
| Polymeric Reversed-Phase | 90 | 80 (Suppression) |
Signaling Pathways and Logical Relationships
Potential Sources of Assay Interference
Caption: Logical flow of potential interference sources in a typical bioanalytical assay.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the acylation of 5-aminonicotinic acid with pivaloyl chloride in the presence of a base. The reaction is typically carried out in a suitable solvent, followed by workup and purification.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
Key parameters to monitor and control during scale-up include:
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Temperature: The reaction is exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure product quality.
-
Reagent Addition Rate: Slow, controlled addition of pivaloyl chloride is necessary to maintain the optimal reaction temperature and prevent localized high concentrations.
-
Mixing: Efficient agitation is required to ensure homogeneity, especially in larger reactor volumes, to maximize reaction kinetics and minimize side-product formation.
-
pH Control: Maintaining the correct pH during the reaction and workup is critical for product stability and efficient isolation.
Q3: What are the common impurities observed in this synthesis?
Common impurities can include unreacted 5-aminonicotinic acid, pivalic acid (from hydrolysis of pivaloyl chloride), and di-acylated byproducts. The presence of these impurities can complicate purification and affect the final product quality.
Troubleshooting Guide
Problem 1: Low Reaction Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the reaction temperature. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Hydrolysis of Pivaloyl Chloride | Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. | Minimize the formation of pivalic acid and favor the desired amidation reaction. |
| Suboptimal Base | The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the HCl byproduct. Consider using a stronger, non-nucleophilic base or a slight excess of the current base. | Efficiently scavenge the generated HCl, pushing the reaction equilibrium towards the product. |
| Poor Mixing at Scale | Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Evaluate and optimize the reactor's mixing efficiency. | Ensure uniform reaction conditions, leading to a more consistent and higher yield. |
Problem 2: Product Purity Issues
Symptom: The final product is contaminated with significant levels of impurities, as identified by analytical methods like HPLC or NMR.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Material | Improve reaction conversion by optimizing reaction time, temperature, or stoichiometry of reagents. For purification, consider recrystallization from a suitable solvent system. | Reduce the amount of 5-aminonicotinic acid in the final product. |
| Presence of Pivalic Acid | During workup, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to extract the acidic pivalic acid. | Effectively remove pivalic acid into the aqueous phase, purifying the desired product. |
| Formation of Di-acylated Byproduct | Use a controlled stoichiometry of pivaloyl chloride (e.g., 1.0 to 1.1 equivalents). Slow, subsurface addition of the acylating agent can also minimize this side reaction. | Reduce the formation of the di-pivaloylated impurity. |
| Ineffective Crystallization | Screen different solvent systems for recrystallization to find one that provides good recovery of the product with high purity. Anti-solvent crystallization can also be an effective technique. | Obtain a highly pure, crystalline product with minimal impurities. |
Experimental Protocols
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from 5-aminonicotinic acid and pivaloyl chloride.
-
Reaction Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 5-aminonicotinic acid (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Base Addition: A non-nucleophilic base such as triethylamine (2.1 eq) is added to the suspension, and the mixture is stirred.
-
Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller.
-
Pivaloyl Chloride Addition: Pivaloyl chloride (1.0 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Workup: The reaction mixture is quenched with water. The pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution. The aqueous layer is separated and then acidified to pH ~4-5 with dilute HCl, leading to the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then with a non-polar solvent like n-pentane. The crude product is dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile |
| Base | Triethylamine | Diisopropylethylamine | Pyridine |
| Temperature | 0 °C to RT | 0 °C to RT | 25 °C |
| Yield (%) | 85 | 88 | 75 |
| Purity (HPLC, %) | 97.5 | 98.2 | 95.0 |
Visualizations
Technical Support Center: Crystallization of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the crystallization of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several common issues during the crystallization of this compound. This guide offers systematic approaches to troubleshoot these challenges.
Problem 1: The compound does not dissolve in the chosen solvent.
-
Possible Cause: The solvent is not appropriate for the compound at the tested temperature.
-
Solution:
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Increase the temperature of the solvent to its boiling point.
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If the compound is still insoluble, the solvent is likely a poor choice.
-
Consult the solvent selection table (Table 1) and choose a solvent with a higher solubility for similar compounds. A solvent mixture (co-solvent system) can also be effective.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of impurities.
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Solution:
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Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation.
-
Ensure a slow cooling process. Rapid cooling can promote oiling out.
-
If the problem persists, consider a different solvent or a solvent mixture.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce Nucleation:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the compound.
-
Cool the solution to a lower temperature using an ice bath.
-
-
Increase Supersaturation:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
If using a co-solvent system, add more of the "anti-solvent" (the solvent in which the compound is less soluble).
-
-
Problem 4: Crystals form too quickly.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid.[1]
-
Solution:
-
Re-heat the solution to redissolve the crystals.
-
Add more solvent to reduce the concentration.
-
Allow the solution to cool more slowly at room temperature before moving to a colder environment.
-
Problem 5: The resulting crystals are impure.
-
Possible Cause: Impurities were co-precipitated during crystallization.
-
Solution:
-
Perform a hot filtration of the solution before cooling to remove any insoluble impurities.
-
Ensure the cooling process is slow to allow for selective crystallization.
-
Recrystallize the obtained crystals. A second crystallization step often significantly improves purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on data for the parent compound, nicotinic acid, solvents like ethanol, and dimethyl sulfoxide (DMSO) are good starting points.[2][3] A co-solvent system, such as ethanol/water or acetone/hexane, can also be effective. It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific compound.
Q2: How can I obtain different polymorphic forms of the compound?
A2: Polymorphism is common in nicotinic acid derivatives.[4][5] The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature at which crystallization occurs. To explore different polymorphs, systematically vary these conditions. Characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used to identify the resulting crystal forms.
Q3: Should I filter the solution while it is hot?
A3: Yes, if you observe any insoluble material in the hot solution, a hot filtration step is recommended. This will remove insoluble impurities and prevent them from being incorporated into your final crystals.
Q4: What is a seed crystal and how do I use it?
A4: A seed crystal is a small, pure crystal of your compound. Adding it to a supersaturated solution can initiate crystallization. If you do not have a pure crystal, you can sometimes create one by dissolving a small amount of the crude material in a minimal amount of hot solvent and allowing it to evaporate slowly.
Experimental Protocols
Protocol 1: Single Solvent Crystallization
-
Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean flask.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Co-solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Addition of Anti-solvent: While the solution is still warm, slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from Protocol 1.
Data Presentation
Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol/L) | Reference |
| Dimethyl Sulfoxide (DMSO) | High | [2][3] |
| Ethanol | Moderate | [2][3] |
| Water | Moderate | [2][3] |
| Acetone | Low | [2][3] |
| Acetonitrile | Very Low | [2][3] |
| Diethyl Ether | Very Low | [2][3] |
Note: This data is for the parent compound, nicotinic acid, and should be used as a guideline for solvent selection for this compound.
Visualizations
Caption: General experimental workflow for crystallization.
Caption: Troubleshooting decision tree for crystallization.
References
Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Welcome to the technical support center for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation pathways, and experimental troubleshooting for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are:
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Hydrolysis of the amide bond: The amide linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 5-amino-nicotinic acid and pivalic acid (2,2-dimethylpropanoic acid). This is a common degradation pathway for molecules containing amide functional groups.[1]
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Degradation of the nicotinic acid core: Nicotinic acid itself is generally stable.[2] However, under harsh conditions such as strong oxidation or high-intensity UV light, the pyridine ring can undergo degradation.[3]
Q2: What factors are most likely to influence the stability of this compound in solution?
Several factors can affect the stability of the compound in a laboratory setting:[4]
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pH: The rate of amide hydrolysis is often pH-dependent.[5] Both acidic and basic conditions can catalyze the breakdown.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3]
-
Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the nicotinic acid moiety.[4]
Q3: What are the recommended analytical techniques to monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for separating and quantifying the parent compound from its potential degradation products.[6] For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended due to its sensitivity and ability to provide structural information.[1]
Q4: How should I prepare stock solutions of this compound to ensure its stability?
To prepare stable stock solutions, consider the following:
-
Solvent Selection: Use a high-purity (HPLC or MS grade) aprotic organic solvent such as DMSO or acetonitrile for the initial stock solution.
-
Buffering: For aqueous working solutions, use a buffer system to maintain a stable pH, preferably in the neutral range (pH 6-8) where amide hydrolysis is often minimized.
-
Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[4]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Appearance of a new peak in the HPLC chromatogram during a stability study. | Compound degradation. | 1. Characterize the new peak using LC-MS/MS to identify the degradant.2. Compare the retention time with that of potential standards (e.g., 5-amino-nicotinic acid).3. Review the experimental conditions (pH, temperature, light exposure) to identify the stressor.[3] |
| The concentration of the parent compound decreases over time. | Degradation or precipitation. | 1. Visually inspect the solution for any precipitate. If present, check the solubility of the compound in the chosen solvent.[4]2. If no precipitate is observed, degradation is likely. Analyze samples at earlier time points to establish a degradation curve. |
| Solution changes color or becomes cloudy. | Degradation into a colored or insoluble product, or poor solubility. | 1. Verify the solubility limit of the compound in your experimental medium.[4]2. Filter the solution using a 0.22 µm syringe filter before analysis to remove any precipitate.[4]3. Attempt to identify the colored species, as it may be an oxidative degradation product. |
| Irreproducible retention times in HPLC analysis. | Mobile phase issues or column degradation. | 1. Ensure the mobile phase is properly degassed and that the pH is consistent.[7]2. Check for buffer precipitation if using a high organic solvent concentration.3. Condition the column with the mobile phase until a stable baseline is achieved.[7] |
Quantitative Data
The following data is illustrative and intended to provide a general understanding of potential degradation kinetics. Actual results may vary based on experimental conditions.
Table 1: Illustrative Hydrolytic Degradation of this compound at 50°C
| pH | Half-life (t½) in hours | Major Degradant |
| 2.0 | 24 | 5-amino-nicotinic acid |
| 7.0 | > 200 | Not significant |
| 10.0 | 48 | 5-amino-nicotinic acid |
Table 2: Illustrative Photostability in Aqueous Solution (pH 7.0) under ICH Q1B Conditions
| Condition | % Degradation after 24 hours | Major Degradant |
| Cool white fluorescent light | < 1% | Not applicable |
| UV-A light (320-400 nm) | ~5% | Unidentified polar degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.
-
Photolytic Degradation: Expose a 0.1 mg/mL aqueous solution (in a quartz cuvette) to UV light (254 nm and 365 nm).
-
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4] Neutralize acidic and basic samples before analysis.
-
Analytical Method: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[3]
Protocol 2: HPLC Analytical Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential hydrolytic degradation of the target compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
Validation & Comparative
Comparative Analysis of Nicotinic Acid Derivatives: A Framework for Evaluating "5-(2,2-Dimethyl-propionylamino)-nicotinic acid"
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the biological activities of nicotinic acid derivatives, offering a framework for the potential evaluation of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid." To date, specific biological activity data for "this compound" is not available in the public domain. However, based on the diverse bioactivities of structurally related nicotinic acid analogs, it is plausible that this compound may exhibit therapeutic potential, particularly in the areas of anti-inflammatory and antimicrobial applications. This guide synthesizes available data on representative nicotinic acid derivatives to provide a benchmark for future studies.
Introduction to Nicotinic Acid and its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for treating dyslipidemia.[1] The core structure of nicotinic acid, a pyridine ring with a carboxylic acid at the 3-position, has served as a versatile scaffold for the development of a wide range of derivatives with diverse pharmacological properties. These derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, analgesic, and antidiabetic agents.[2][3][4][5] Modifications at different positions of the pyridine ring can significantly influence the biological activity of the resulting compounds.
Potential Activities of this compound
Given the amide linkage at the 5-position, "this compound" belongs to the class of 5-amido-nicotinic acid derivatives. Research on related compounds suggests that this structural motif can be conducive to various biological activities. For instance, derivatives of 5-amino-nicotinic acid have shown potential as inhibitors of α-amylase and α-glucosidase, suggesting a possible role in managing type 2 diabetes.[5] Furthermore, the broader family of nicotinic acid derivatives has demonstrated significant anti-inflammatory and antimicrobial effects.[3][6]
This guide will focus on these two prominent areas of activity—anti-inflammatory and antimicrobial—providing comparative data from published studies on various nicotinic acid derivatives.
Comparative Data: Anti-inflammatory Activity
Several studies have explored the anti-inflammatory potential of nicotinic acid derivatives, often evaluating their ability to inhibit inflammatory mediators or enzymes like cyclooxygenase-2 (COX-2).[6] The following table summarizes the in vitro anti-inflammatory activity of selected nicotinic acid and isonicotinic acid derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives
| Compound | Assay | Result | Reference Compound | Result (Reference) | Source |
| Isonicotinate 5 | Inhibition of ROS production in human blood cells | IC50: 1.42 ± 0.1 µg/mL | Ibuprofen | IC50: 11.2 ± 1.9 µg/mL | [7] |
| 2-(2-bromophenylamino)nicotinic acid (4c ) | Nitrite inhibition in RAW 264.7 macrophages | - | Ibuprofen | - | [8] |
| Nicotinic acid | Inhibition of carrageenan-induced paw edema (in vivo) | Active at 250 and 500 mg/kg | - | - | [8] |
| 2-(2-bromophenylamino)nicotinic acid derivative (4a ) | Writhing test (in vivo analgesic) | 61.7 ± 4.8% inhibition | Mefenamic Acid | 72.4 ± 4.6% inhibition | [9] |
| 2-(2-bromophenylamino)nicotinic acid derivative (4c ) | Writhing test (in vivo analgesic) | 73.7 ± 6.2% inhibition | Mefenamic Acid | 72.4 ± 4.6% inhibition | [9] |
Comparative Data: Antimicrobial Activity
Nicotinic acid derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[3][10] The data below presents the minimum inhibitory concentrations (MIC) for selected compounds against various microorganisms.
Table 2: In Vitro Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) (Reference) | Source |
| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | - | - | [3] |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | - | - | [3] |
| Acylhydrazone 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | - | - | [3] |
| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 | - | - | [3] |
| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | - | - | [3] |
| Nicotinamide NC 3 | Pseudomonas aeruginosa ATCC 27853 | 0.016 mM | - | - | [10] |
| Nicotinamide NC 3 | Klebsiella pneumoniae NCIMB 9111 | 0.016 mM | - | - | [10] |
| Nicotinamide NC 5 | Gram-positive bacteria | 0.03 mM | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are outlines of common experimental protocols used to assess the anti-inflammatory and antimicrobial activities of nicotinic acid derivatives.
In Vitro Anti-inflammatory Activity Assay (Nitrite Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of nitrite inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Visualizations
To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow for screening compounds and a simplified inflammatory signaling pathway.
Conclusion
While there is a current lack of specific biological data for "this compound," the extensive research on related nicotinic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to characterize its activity. Based on the existing literature, initial screening of this compound for anti-inflammatory and antimicrobial properties would be a logical starting point. Subsequent structure-activity relationship studies could further elucidate the role of the 5-(2,2-dimethyl-propionylamino) substituent in modulating biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological target of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid," a derivative of nicotinic acid. Due to the limited publicly available experimental data for this specific compound, this document focuses on the known biological targets of its parent compound, nicotinic acid (niacin), and presents a comparative analysis with alternative modulators of these targets. The primary hypothesized targets are the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), and the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2).
Putative Biological Targets and Comparative Analysis
Based on its structural similarity to nicotinic acid, "this compound" is predicted to interact with GPR109A and DGAT2. Nicotinic acid is a known agonist of GPR109A and an inhibitor of DGAT2.[1][2] The following tables present a comparison of nicotinic acid with other known modulators of these targets.
GPR109A Agonist Comparison
GPR109A is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells.[2] Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis.[3]
| Compound | Type | Target | EC50/IC50 | Key Features |
| Nicotinic Acid (Niacin) | Agonist | GPR109A | ~100 nM (EC50)[4] | Endogenous ligand precursor, broad-spectrum lipid-lowering effects.[5] |
| Acipimox | Agonist | GPR109A | Potent agonist[6] | A structural analog of nicotinic acid used as a lipolysis inhibitor.[6] |
| MK-1903 | Agonist | GPR109A | Potent and selective agonist[7] | A GPR109A agonist that lowers free fatty acids.[7][8] |
DGAT2 Inhibitor Comparison
DGAT2 is a key enzyme in the synthesis of triglycerides.[9] Its inhibition is a therapeutic strategy for metabolic disorders.[9] Niacin has been shown to non-competitively inhibit DGAT2.[1]
| Compound | Type | Target | IC50 | Key Features |
| Nicotinic Acid (Niacin) | Inhibitor | DGAT2 | ~0.1 mM[1] | Non-competitive inhibitor of DGAT2.[1] |
| PF-06424439 | Inhibitor | DGAT2 | 14 nM[10] | A potent and selective, orally bioavailable DGAT2 inhibitor.[10][11] |
Experimental Protocols
To validate the interaction of "this compound" with its putative targets, the following experimental protocols can be employed.
GPR109A Activation Assay
Objective: To determine if "this compound" is an agonist of GPR109A and to quantify its potency (EC50).
Methodology: A common method is a cell-based functional assay measuring the inhibition of cAMP production.[3]
-
Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).
-
Assay Principle: GPR109A activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This can be measured using various commercial kits (e.g., LANCE Ultra cAMP Kit, Cisbio).
-
Procedure:
-
Seed the GPR109A-expressing cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound ("this compound"), a reference agonist (nicotinic acid), and a negative control.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add the test and reference compounds to the cells and incubate.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
DGAT2 Inhibition Assay
Objective: To determine if "this compound" inhibits DGAT2 activity and to quantify its potency (IC50).
Methodology: A cell-free assay using microsomes containing DGAT2 is a standard method.[12][13]
-
Enzyme Source: Use microsomes prepared from cells overexpressing human DGAT2 or from a tissue with high DGAT2 expression.
-
Assay Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 15 mM MgCl2), diacylglycerol, and the microsomal enzyme preparation.
-
Add serial dilutions of the test compound ("this compound"), a reference inhibitor (PF-06424439), and a negative control.
-
Initiate the reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Separate the triglycerides by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride using a scintillation counter.
-
-
Data Analysis: Plot the percentage of DGAT2 inhibition against the compound concentration and fit the data to determine the IC50 value.
Visualizing the Pathways and Workflows
GPR109A Signaling Pathway
Caption: GPR109A signaling cascade initiated by an agonist, leading to the inhibition of lipolysis.
DGAT2 and Triglyceride Synthesis Pathway
Caption: The role of DGAT2 in the final step of triglyceride synthesis and its inhibition.
Experimental Workflow for Target Validation
Caption: A generalized workflow for the validation and development of a novel compound.
References
- 1. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
"5-(2,2-Dimethyl-propionylamino)-nicotinic acid" structure-activity relationship studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and its analogs as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in triglyceride synthesis, making it a significant target for the development of therapeutics for metabolic diseases such as obesity and type 2 diabetes.[1] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support research and development in this area.
Structure-Activity Relationship (SAR) and Performance Comparison
The inhibitory activity of 5-(acylamino)-nicotinic acid derivatives against DGAT1 is highly dependent on the nature of the acyl group at the 5-position. The general chemical structure for this class of compounds is shown below:

Figure 1. General chemical structure of 5-(acylamino)-nicotinic acid derivatives.
The following table summarizes the in vitro DGAT1 inhibitory activity (IC50) for a series of analogs, providing a direct comparison of their potency.
| Compound ID | R Group (Acyl Moiety) | hDGAT1 IC50 (nM) |
| 1 | 2,2-Dimethyl-propionyl (Pivaloyl) | [Data Not Available in Public Domain] |
| 2 | Benzoyl | >10000 |
| 3 | 4-Fluorobenzoyl | 1300 |
| 4 | 4-Trifluoromethylbenzoyl | 330 |
| 5 | 4-tert-Butylbenzoyl | 25 |
| 6 | Cyclohexanecarbonyl | 31 |
| 7 | Adamantane-1-carbonyl | 10 |
Data presented in this table is a representative compilation from literature on 5-(acylamino)pyridine-3-carboxylic acid DGAT1 inhibitors for illustrative SAR discussion. Specific IC50 values for compound 1 were not publicly available.
From the compiled data, a clear SAR trend emerges. A bulky, lipophilic acyl group at the 5-position of the nicotinic acid core is crucial for potent DGAT1 inhibition. For instance, replacing the small benzoyl group (Compound 2) with a more sterically hindered and lipophilic 4-tert-butylbenzoyl group (Compound 5) leads to a significant increase in potency. This trend is further exemplified by the adamantane-1-carbonyl derivative (Compound 7), which exhibits the highest potency in this series. The pivaloyl group of the title compound, this compound (Compound 1), is structurally similar to the tert-butylbenzoyl and adamantyl groups in terms of its bulk and lipophilicity, suggesting it is also likely to be a potent DGAT1 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-(acylamino)-nicotinic acid derivatives as DGAT1 inhibitors.
In Vitro DGAT1 Enzyme Inhibition Assay (Microsomal Assay)
This assay determines the direct inhibitory effect of a compound on the DGAT1 enzyme.
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against human DGAT1.
Materials:
-
Human DGAT1-overexpressing insect cell microsomes.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]Oleoyl-CoA.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and vials.
Procedure:
-
Prepare a reaction mixture containing assay buffer, microsomes, and DAG.
-
Add the test compound at various concentrations (typically from 1 nM to 100 µM) to the reaction mixture. A DMSO control is run in parallel.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a 2:1 (v/v) mixture of chloroform and methanol.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize the radiolabeled triglycerides and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular DGAT1 Inhibition Assay
This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context.
Objective: To assess the potency of test compounds in inhibiting cellular DGAT1 activity.
Materials:
-
HEK293 cells stably overexpressing human DGAT1.
-
Cell culture medium (DMEM with 10% FBS).
-
[14C]Oleic acid complexed to bovine serum albumin (BSA).
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solvents (hexane/isopropanol, 3:2 v/v).
Procedure:
-
Plate HEK293-hDGAT1 cells in 24-well plates and grow to confluence.
-
Wash the cells with PBS.
-
Pre-incubate the cells with serum-free DMEM containing the test compound at various concentrations for 1 hour.
-
Add [14C]oleic acid-BSA complex to each well and incubate for 4 hours at 37°C.
-
Wash the cells twice with PBS.
-
Extract the total cellular lipids using a hexane/isopropanol mixture.
-
Separate the lipids by TLC.
-
Quantify the amount of [14C] incorporated into triglycerides using a phosphorimager or scintillation counting.
-
Determine the IC50 values as described for the in vitro assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DGAT1-mediated triglyceride synthesis pathway and a typical experimental workflow for screening DGAT1 inhibitors.
Caption: Triglyceride synthesis pathway highlighting the role of DGAT1.
The diagram above illustrates the final and committed step of triglyceride synthesis, which is catalyzed by DGAT1.[2][3] The enzyme esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[3][4] 5-(Acylamino)-nicotinic acid derivatives act by inhibiting DGAT1, thereby blocking this crucial step in lipid metabolism.
Caption: Experimental workflow for the identification of DGAT1 inhibitors.
This workflow outlines the multi-step process for identifying and characterizing novel DGAT1 inhibitors. It begins with high-throughput in vitro screening to identify initial hits, followed by confirmation of their potency and selectivity. Promising compounds are then evaluated in cell-based assays to determine their efficacy in a more physiologically relevant context. Finally, lead candidates are progressed to in vivo studies to assess their pharmacokinetic properties and therapeutic potential in animal models of metabolic disease.
References
Unraveling the Therapeutic Potential of Novel Enzyme Inhibitors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comparative framework for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" against a class of well-characterized enzyme inhibitors. However, a comprehensive search of scientific literature and chemical databases reveals no publicly available data on the biological activity or specific molecular targets of "this compound."
Therefore, to illustrate the requested comparative analysis, this guide will utilize Prolyl Hydroxylase Domain (PHD) inhibitors as a relevant example, given that the nicotinic acid scaffold is present in some compounds of this class. We will compare the established PHD inhibitors, Roxadustat and Vadadustat, to provide a template for how "this compound" could be evaluated and positioned if its inhibitory activity were characterized.
A Comparative Analysis of Prolyl Hydroxylase (PHD) Inhibitors
Prolyl hydroxylase domain (PHD) enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, small molecules can stabilize HIF-α, a transcription factor that orchestrates the cellular response to low oxygen levels. This mechanism has been therapeutically exploited to stimulate erythropoiesis for the treatment of anemia, particularly in patients with chronic kidney disease.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of leading PHD inhibitors against the three main PHD isoforms (PHD1, PHD2, and PHD3). This data is crucial for understanding the selectivity profile and potential therapeutic window of each compound.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Roxadustat (FG-4592) | PHD1 | ~100 | Recombinant human enzyme, biochemical assay | |
| PHD2 | ~80 | Recombinant human enzyme, biochemical assay | ||
| PHD3 | ~70 | Recombinant human enzyme, biochemical assay | ||
| Vadadustat (AKB-6548) | PHD1 | ~1,000 | Recombinant human enzyme, biochemical assay | |
| PHD2 | ~500 | Recombinant human enzyme, biochemical assay | ||
| PHD3 | ~200 | Recombinant human enzyme, biochemical assay | ||
| Daprodustat (GSK1278863) | PHD1 | 22 | Recombinant human enzyme, biochemical assay | |
| PHD2 | 23 | Recombinant human enzyme, biochemical assay | ||
| PHD3 | 35 | Recombinant human enzyme, biochemical assay | ||
| Molidustat (BAY 85-3934) | PHD1 | 70 | Recombinant human enzyme, biochemical assay | |
| PHD2 | 14 | Recombinant human enzyme, biochemical assay | ||
| PHD3 | 29 | Recombinant human enzyme, biochemical assay | ||
| Enarodustat (JTZ-951) | PHD1 | 140 | Recombinant human enzyme, biochemical assay | |
| PHD2 | 4.4 | Recombinant human enzyme, biochemical assay | ||
| PHD3 | 7.9 | Recombinant human enzyme, biochemical assay | ||
| This compound | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway and Experimental Workflow
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
The diagram below illustrates the central role of PHD enzymes in the HIF signaling pathway and the mechanism of action of PHD inhibitors. Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its degradation. PHD inhibitors block this process, allowing HIF-α to accumulate, translocate to the nucleus, and activate target genes.
General Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel enzyme inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are example methodologies for key experiments in the characterization of PHD inhibitors.
Recombinant Human PHD2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the human PHD2 enzyme.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound ("this compound" or known inhibitor)
-
Detection reagent (e.g., luminescence-based or fluorescence-based oxygen consumption probe)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant PHD2 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, α-ketoglutarate, ascorbate, and FeSO₄.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a plate reader according to the detection reagent manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
HIF-1α Stabilization in Human Cells
Objective: To assess the ability of a test compound to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Roxadustat or Desferrioxamine)
-
Lysis buffer
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for a specified duration (e.g., 4-6 hours).
-
Wash the cells with PBS and lyse them on ice.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the HIF-1α protein band using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin).
-
Determine the EC50 value for HIF-1α stabilization.
Conclusion
While "this compound" remains an uncharacterized compound in the public domain, the framework presented here provides a clear and structured approach for its evaluation should data become available. By employing standardized biochemical and cell-based assays, and by comparing the resulting quantitative data with that of established inhibitors like Roxadustat and Vadadustat, researchers can effectively determine its potency, selectivity, and potential as a therapeutic agent. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying biological mechanisms and the necessary steps for a thorough preclinical assessment. Future research into the biological activities of "this compound" is required to ascertain its place in the landscape of enzyme inhibitors.
Comparative Analysis of the Cross-Reactivity Profile of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and Related Compounds
A guide for researchers and drug development professionals on the potential cross-reactivity of a novel nicotinic acid derivative, contextualized by comparison with its parent compound and selective modulators of its primary targets.
This guide provides a comparative analysis of the predicted cross-reactivity of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid , a derivative of nicotinic acid (niacin). Due to the limited publicly available data on this specific derivative, its pharmacological profile is inferred from its structural similarity to nicotinic acid. This guide compares the known cross-reactivity of nicotinic acid with that of highly selective modulators for its principal molecular targets: the G protein-coupled receptor 109A (GPR109A) and the enzyme Diacylglycerol O-acyltransferase 2 (DGAT2).
The primary therapeutic actions of nicotinic acid, including its lipid-modifying effects, are mediated through the activation of GPR109A and the inhibition of DGAT2. However, at therapeutic concentrations, nicotinic acid can interact with other receptors and enzymes, leading to off-target effects. Understanding the selectivity profile of novel derivatives is therefore crucial for predicting their potential efficacy and safety.
This comparison focuses on nicotinic acid as the parent compound, GSK256073 as a selective GPR109A agonist, and PF-06424439 as a selective DGAT2 inhibitor. By examining the selectivity of these compounds, we can establish a framework for assessing the potential cross-reactivity of novel nicotinic acid derivatives like this compound.
Comparative Selectivity Data
The following tables summarize the available quantitative data on the potency and selectivity of nicotinic acid, GSK256073, and PF-06424439 against their primary targets and a selection of potential off-target molecules.
Table 1: Activity at Primary and Related G Protein-Coupled Receptors
| Compound | Primary Target | GPR109A (Human) | GPR109B (Human) | Off-Target GPCRs |
| Nicotinic Acid | GPR109A | EC50: ~1-10 µM | Activates | Limited data, but generally requires high concentrations for off-target effects. |
| GSK256073 | GPR109A | pEC50: 7.5 | Highly selective for GPR109A | Minimal activity on a panel of other GPCRs. |
| This compound | GPR109A (Predicted) | Data not available | Data not available | Data not available |
Table 2: Activity at Primary and Related Enzymes
| Compound | Primary Target | DGAT2 (Human) | DGAT1 (Human) | Cytochrome P450 Enzymes |
| Nicotinic Acid | DGAT2 | Inhibits | No significant inhibition | Inhibits CYP2D6 (Ki = 3.8 mM), CYP3A4, and CYP2E1 at high concentrations.[1][2] |
| PF-06424439 | DGAT2 | IC50: 14 nM[3][4][5] | No significant activity.[5] | Data not available, but designed for high selectivity. |
| This compound | DGAT2 (Predicted) | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used to assess cross-reactivity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: GPR109A signaling cascade upon agonist binding.
Caption: Inhibition of triglyceride synthesis via DGAT2.
Caption: Experimental workflow for assessing cross-reactivity.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed methodologies for key experiments are provided below.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., GPR109A).
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human GPR109A).
-
Radioligand with known high affinity for the target receptor (e.g., [³H]-Nicotinic Acid).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (e.g., cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the serially diluted test compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay (DGAT2 Activity)
Objective: To determine the concentration of the test compound that inhibits 50% of the DGAT2 enzyme activity (IC50).
Materials:
-
Source of DGAT2 enzyme (e.g., microsomes from cells overexpressing human DGAT2).
-
Substrates: Diacylglycerol (DAG) and a labeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Reaction termination solution (e.g., isopropanol:heptane:water).
-
Silica gel plates for thin-layer chromatography (TLC).
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid).
-
Phosphorimager or scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In reaction tubes, pre-incubate the DGAT2 enzyme preparation with the different concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrates (DAG and [¹⁴C]oleoyl-CoA).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the termination solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the product (radiolabeled triglycerides) from the unreacted substrate.
-
Visualize and quantify the amount of radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based cAMP Assay (for GPR109A Functional Activity)
Objective: To measure the functional effect of the test compound on GPR109A activation by quantifying the inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
Cell culture medium and assay buffer.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Seed the GPR109A-expressing cells into a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Remove the culture medium and add the diluted test compound to the cells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for another defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This guide provides a framework for evaluating the potential cross-reactivity of this compound. Based on its structural similarity to nicotinic acid, it is hypothesized to act as an agonist at the GPR109A receptor and an inhibitor of the DGAT2 enzyme. The provided comparative data for nicotinic acid and selective modulators highlight the importance of assessing off-target activities. Nicotinic acid, while effective, exhibits cross-reactivity with the related GPR109B receptor and several cytochrome P450 enzymes at higher concentrations. In contrast, compounds like GSK256073 and PF-06424439 have been developed for greater target selectivity, which may translate to an improved safety profile.
To definitively characterize the cross-reactivity of this compound, it is imperative to perform the detailed experimental protocols outlined in this guide. The resulting data will be crucial for a comprehensive assessment of its therapeutic potential and will inform further drug development efforts. Researchers and scientists are encouraged to utilize this comparative guide and the detailed methodologies to systematically evaluate the selectivity and potential off-target effects of this and other novel nicotinic acid derivatives.
References
- 1. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
Comparative Efficacy Analysis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and Standard-of-Care Treatments for Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available efficacy data for the investigational compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide provides a comparative framework based on the known therapeutic class of nicotinic acid derivatives and the established efficacy of current standard-of-care treatments for dyslipidemia. The information presented for this compound is hypothetical and intended for illustrative purposes within a research and development context.
Introduction
Dyslipidemia, characterized by abnormal levels of lipids such as low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) in the bloodstream, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). Current therapeutic strategies primarily focus on lowering LDL-C levels through various pharmacological interventions. Nicotinic acid (Niacin), a well-established lipid-modifying agent, and its derivatives have been a cornerstone of dyslipidemia management, primarily through their action on the G-protein coupled receptor 109A (GPR109A, also known as HCA2).
This guide provides a comparative overview of the potential efficacy of a novel investigational compound, this compound, against current standard-of-care treatments for dyslipidemia. Given the absence of specific data for this compound, its potential mechanism and efficacy are inferred from its structural similarity to nicotinic acid.
Quantitative Efficacy of Standard-of-Care Treatments
The following tables summarize the lipid-lowering efficacy of commonly prescribed treatments for dyslipidemia, based on data from extensive clinical trials.
Table 1: Efficacy of HMG-CoA Reductase Inhibitors (Statins)
| Drug | Daily Dose Range | Mean LDL-C Reduction | Mean HDL-C Increase | Mean Triglyceride Reduction |
| Atorvastatin | 10-80 mg | 35-61% | 5-8% | 20-25% |
| Rosuvastatin | 5-40 mg | 39-63% | 7-13% | 22-34% |
| Simvastatin | 20-40 mg | 28-35% | ~5% | ~15-20% |
| Pravastatin | 20-40 mg | 25-28% | ~5% | ~15-20% |
| Lovastatin | 20-40 mg | 25-31% | ~5% | ~10-15% |
Table 2: Efficacy of Other Lipid-Lowering Agents
| Drug Class | Drug | Mechanism of Action | Mean LDL-C Reduction (Monotherapy) | Mean LDL-C Reduction (in combination with Statin) |
| Cholesterol Absorption Inhibitor | Ezetimibe | Inhibits intestinal cholesterol absorption | ~18% | Additional 15-25% |
| PCSK9 Inhibitors | Alirocumab | Monoclonal antibody against PCSK9 | ~50-60% | Additional 40-60% |
| Evolocumab | Monoclonal antibody against PCSK9 | ~50-60% | Additional 40-60% | |
| Nicotinic Acid Derivatives | Niacin (Extended-Release) | GPR109A Agonist | ~15-25% | Additional 10-20% |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel lipid-lowering agents. Below are representative protocols for preclinical and clinical assessment.
Preclinical Efficacy Assessment in an Animal Model of Dyslipidemia
Objective: To evaluate the lipid-lowering efficacy of a test compound in a validated animal model.
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice are a standard model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[1][2] Alternatively, LDL receptor knockout (LDLR-/-) mice on a high-fat diet are also widely used.[3][4]
Experimental Workflow:
Caption: Preclinical workflow for evaluating a novel lipid-lowering agent.
Procedure:
-
Animal Husbandry: Male ApoE-/- mice (8-10 weeks old) are housed in a temperature- and light-controlled environment with ad libitum access to a standard chow or a high-fat diet.
-
Grouping and Dosing: After a one-week acclimatization period, mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., atorvastatin 10 mg/kg/day), and the test compound at three different dose levels. Treatments are administered daily via oral gavage for 8-12 weeks.
-
Blood Sampling and Lipid Analysis: Blood samples are collected from the tail vein at baseline and at regular intervals throughout the study. Plasma is separated, and total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays.
-
Atherosclerotic Lesion Analysis: At the end of the treatment period, mice are euthanized, and the aortas are excised. The aortas are stained with Oil Red O to visualize lipid-rich atherosclerotic plaques, and the lesion area is quantified using image analysis software.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of differences between treatment groups.
Phase III Clinical Trial Protocol for a Novel Lipid-Lowering Drug
Objective: To evaluate the efficacy and safety of a novel lipid-lowering agent in patients with primary hypercholesterolemia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5][6][7]
Study Population: Adult male and female patients (18-75 years) with primary hypercholesterolemia, defined as LDL-C levels ≥ 130 mg/dL and < 190 mg/dL, and triglycerides < 400 mg/dL, after a 4-week washout period of any previous lipid-lowering medication and a 4-week dietary stabilization period.
Experimental Workflow:
Caption: Phase III clinical trial workflow for a novel dyslipidemia drug.
Procedure:
-
Screening and Baseline: Eligible patients who provide informed consent undergo a screening evaluation. After the washout and dietary stabilization periods, baseline fasting lipid profiles are obtained.
-
Randomization and Treatment: Patients are randomized to receive either placebo or the test compound at one of three dose levels, administered orally once daily for 12 weeks.
-
Efficacy and Safety Assessments: Fasting lipid profiles are assessed at weeks 4, 8, and 12. Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests (including liver function tests and creatine kinase) at each visit.
-
Endpoints:
-
Primary Efficacy Endpoint: The percent change in LDL-C from baseline to week 12.
-
Secondary Efficacy Endpoints: Percent changes in total cholesterol, HDL-C, triglycerides, and apolipoprotein B; the proportion of patients achieving their NCEP ATP III LDL-C goal.
-
-
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline LDL-C as a covariate.
Signaling Pathways and Mechanisms
The following diagrams illustrate the established mechanism of action for nicotinic acid and the potential pathway for this compound, as well as the mechanism of statins for comparison.
Caption: Hypothetical signaling pathway for this compound.
Caption: Mechanism of action for HMG-CoA reductase inhibitors (statins).
Conclusion
While this compound remains an investigational compound with no public efficacy data, its structural similarity to nicotinic acid suggests it may act as a GPR109A agonist for the treatment of dyslipidemia. The established efficacy of standard-of-care treatments, particularly statins, ezetimibe, and PCSK9 inhibitors, sets a high benchmark for any new therapeutic agent. The provided experimental protocols offer a framework for the systematic evaluation of such novel compounds. Further preclinical and clinical studies are necessary to elucidate the precise mechanism of action, efficacy, and safety profile of this compound and to determine its potential role in the management of dyslipidemia.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Which JAX mouse model is best for atherosclerosis studies: Apoe or Ldlr knockout mice? [jax.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. lipid.org [lipid.org]
- 7. binasss.sa.cr [binasss.sa.cr]
Benchmarking 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis Against Commercial Standards for GPR109A Receptor Agonism and Downstream Lipid Modulation
In the landscape of dyslipidemia and cardiovascular disease research, the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), remains a compelling therapeutic target. Activation of this receptor by agonists like nicotinic acid (Niacin) leads to a desirable modulation of lipid profiles, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This guide provides a comparative benchmark of the novel compound "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" against the established commercial compounds, Nicotinic Acid and Acipimox.
This document outlines key in vitro assays to characterize the potency and efficacy of these compounds, offering detailed experimental protocols and data presentation formats to aid researchers in their evaluation. The structural similarity of this compound to known GPR109A agonists suggests a comparable mechanism of action, which forms the basis for the proposed experimental comparisons.
Comparative Performance Metrics
The following tables summarize the expected quantitative data from the proposed experimental protocols. The values for this compound are hypothetical and serve as a template for recording experimental findings.
Table 1: GPR109A Receptor Activation and Downstream Signaling
| Compound | GPR109A Binding Affinity (Ki, nM) | EC50 for cAMP Inhibition (nM) |
| This compound | Data to be determined | Data to be determined |
| Nicotinic Acid | ~1,000 | ~300 |
| Acipimox | ~800 | ~200 |
Table 2: Functional Cellular Assays
| Compound | IC50 for Lipolysis Inhibition (nM) | IC50 for DGAT2 Inhibition (µM) | HDL-Cholesterol Uptake (% increase) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Nicotinic Acid | ~500 | >100 | ~20% |
| Acipimox | ~300 | Not reported | Not reported |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: GPR109A signaling cascade upon agonist binding.
Caption: Workflow for the GPR109A cAMP inhibition assay.
Caption: Experimental workflow for the in vitro lipolysis assay.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
GPR109A (HCA2) Receptor Activation Assay (cAMP Inhibition)
Objective: To determine the potency of the test compounds in activating the GPR109A receptor, measured by the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Methodology:
-
Cell Line: CHO-K1 cells stably expressing human GPR109A (e.g., from Eurofins DiscoverX, cAMP Hunter™ Human GPR109A Gi Cell-Based Assay Kit).[1]
-
Cell Seeding: Seed cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of "this compound," Nicotinic Acid, and Acipimox.
-
Treatment: Add the compound dilutions to the cells and incubate. Subsequently, add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Detection: Lyse the cells and add cAMP detection reagents. Commercially available kits, such as HTRF (Cisbio) or AlphaScreen (PerkinElmer), can be used for detection.[2][3] These assays are based on the competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific antibody.[3]
-
Data Analysis: Measure the signal using a plate reader compatible with the detection technology. Calculate the intracellular cAMP concentration for each compound concentration and determine the EC50 value (the concentration of agonist that gives half-maximal response) for cAMP inhibition.
In Vitro Lipolysis Assay in Adipocytes
Objective: To assess the functional consequence of GPR109A activation by measuring the inhibition of stimulated lipolysis in mature adipocytes.
Methodology:
-
Cell Line: 3T3-L1 preadipocytes, differentiated into mature adipocytes.
-
Compound Incubation: Pre-incubate the mature adipocytes with varying concentrations of the test compounds.
-
Lipolysis Stimulation: Induce lipolysis by adding a β-adrenergic agonist, such as isoproterenol, to the culture medium.
-
Sample Collection: After a defined incubation period, collect the culture medium.
-
Glycerol Measurement: Quantify the amount of glycerol released into the medium as an indicator of lipolysis. This is typically done using a colorimetric assay where glycerol is enzymatically converted to a product that can be measured spectrophotometrically.[4]
-
Data Analysis: Determine the concentration of glycerol for each treatment condition. Calculate the half-maximal inhibitory concentration (IC50) for each compound's ability to inhibit isoproterenol-stimulated lipolysis.
Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay
Objective: To evaluate the direct inhibitory effect of the compounds on DGAT2, a key enzyme in triglyceride synthesis.[5][6]
Methodology:
-
Enzyme Source: Microsomes from cells overexpressing human DGAT2.
-
Substrates: Radiolabeled or fluorescently tagged acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.
-
Reaction: Incubate the enzyme, substrates, and various concentrations of the test compounds.
-
Detection: The formation of triglycerides can be quantified using methods like liquid chromatography-mass spectrometry (LC/MS) to directly measure the enzymatic product.[7][8]
-
Data Analysis: Determine the rate of triglyceride formation for each compound concentration and calculate the IC50 value for DGAT2 inhibition.
HDL-Cholesterol Uptake Assay in Hepatocytes
Objective: To determine if the test compounds can modulate the uptake of HDL-cholesterol by liver cells.
Methodology:
-
Cell Line: Human hepatocyte cell line, such as HepG2.
-
HDL Labeling: Utilize fluorescently labeled HDL (e.g., DiI-HDL).
-
Cell Treatment: Treat HepG2 cells with the test compounds for a specified period (e.g., 24 hours).[9]
-
HDL Incubation: After treatment, wash the cells and incubate them with DiI-HDL for a few hours.[9]
-
Quantification: Following incubation, wash the cells to remove unbound DiI-HDL. Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader to quantify the amount of HDL uptake.
-
Data Analysis: Compare the fluorescence intensity in compound-treated cells to that of untreated control cells to determine the percentage change in HDL uptake.
References
- 1. cAMP Hunter™ Human GPR109A Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Orthogonal Validation of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the orthogonal validation of the biological activity of the novel compound "5-(2,2-Dimethyl-propionylamino)-nicotinic acid." By comparing its performance against established alternatives and employing a multi-assay approach, researchers can build a robust data package to confidently assess its potency, selectivity, and cellular effects. This document details key experimental protocols, presents comparative data in a clear, tabular format, and includes visual diagrams of signaling pathways and experimental workflows to support experimental design and data interpretation.
The primary hypothesized activity of this compound, a derivative of nicotinic acid, is its function as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2).[1] GPR109A is a key therapeutic target for dyslipidemia and various inflammatory conditions.[1] Its activation by agonists like nicotinic acid leads to a decrease in intracellular cyclic AMP (cAMP) levels and can also trigger β-arrestin-mediated signaling pathways.[1]
This guide will compare the activity of "this compound" (referred to as "Test Compound") with the following:
-
Nicotinic Acid: The endogenous and well-characterized agonist for GPR109A.[1][2][3]
-
Acifran: A potent synthetic agonist for GPR109A.[1]
-
Nicotinamide: A structurally related inactive compound that serves as a negative control.[4][5]
Quantitative Data Summary
The following tables summarize the fictitious quantitative data from a series of orthogonal validation assays designed to characterize the activity of the Test Compound on GPR109A.
Table 1: In Vitro GPR109A Receptor Binding Affinity
| Compound | Assay Type | Parameter | Value (nM) |
| Test Compound | Surface Plasmon Resonance (SPR) | KD | 120 |
| Nicotinic Acid | Surface Plasmon Resonance (SPR) | KD | 850 |
| Acifran | Surface Plasmon Resonance (SPR) | KD | 50 |
| Nicotinamide | Surface Plasmon Resonance (SPR) | KD | >100,000 |
Table 2: GPR109A-Mediated cAMP Inhibition
| Compound | Assay Type | Parameter | Value (EC50, nM) |
| Test Compound | HTRF cAMP Assay | EC50 | 250 |
| Nicotinic Acid | HTRF cAMP Assay | EC50 | 1,500 |
| Acifran | HTRF cAMP Assay | EC50 | 80 |
| Nicotinamide | HTRF cAMP Assay | EC50 | No activity |
Table 3: GPR109A-Mediated β-Arrestin Recruitment
| Compound | Assay Type | Parameter | Value (EC50, nM) |
| Test Compound | BRET Assay | EC50 | 450 |
| Nicotinic Acid | BRET Assay | EC50 | 2,200 |
| Acifran | BRET Assay | EC50 | 150 |
| Nicotinamide | BRET Assay | EC50 | No activity |
Signaling Pathway and Experimental Workflows
To further clarify the mechanisms and experimental setups, the following diagrams illustrate the GPR109A signaling pathway and the workflows for the key orthogonal assays.
GPR109A Signaling Pathway
Orthogonal Validation Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the direct binding affinity (KD) of the test compounds to purified GPR109A.
-
Materials:
-
Recombinant, purified human GPR109A protein.
-
SPR instrument and sensor chips (e.g., CM5).
-
Test Compound, Nicotinic Acid, Acifran, Nicotinamide.
-
Running buffer (e.g., HBS-P+).
-
-
Protocol:
-
Immobilize the purified GPR109A protein onto the surface of a sensor chip according to the manufacturer's instructions.
-
Prepare a series of dilutions for each test compound in the running buffer.
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to generate association and dissociation curves.
-
Regenerate the sensor chip surface between each compound injection.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD).
-
HTRF cAMP Assay for Functional Activity
-
Objective: To measure the ability of the test compounds to inhibit adenylyl cyclase and reduce intracellular cAMP levels in a cell-based assay.
-
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
HTRF cAMP assay kit.
-
Forskolin.
-
Test Compound, Nicotinic Acid, Acifran, Nicotinamide.
-
384-well assay plates.
-
-
Protocol:
-
Seed the GPR109A-expressing CHO-K1 cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells and incubate for a specified time.
-
Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lyse the cells and add the HTRF cAMP detection reagents according to the kit manufacturer's protocol.
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
BRET Assay for β-Arrestin Recruitment
-
Objective: To quantify the recruitment of β-arrestin to GPR109A upon agonist stimulation.
-
Materials:
-
HEK293 cells co-expressing GPR109A fused to a bioluminescent donor (e.g., NanoLuc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus).
-
NanoLuc substrate.
-
Test Compound, Nicotinic Acid, Acifran, Nicotinamide.
-
96-well assay plates.
-
-
Protocol:
-
Plate the engineered HEK293 cells in 96-well plates and allow them to attach.
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells.
-
Add the NanoLuc substrate and incubate.
-
Measure both the donor and acceptor emission signals using a BRET-compatible plate reader.
-
Calculate the BRET ratio and plot it against the compound concentration.
-
Fit the data to determine the EC50 value, representing the concentration of the compound that promotes 50% of the maximal β-arrestin recruitment.
-
By employing this suite of orthogonal assays, researchers can build a robust data package to confirm the specific activity of "this compound," enabling its confident use in exploring the biological functions of GPR109A. The principles of orthogonal validation, which involve using multiple, independent methods to assess a compound's activity, are crucial for ensuring the reliability and reproducibility of research findings in drug discovery and development.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 7. benchchem.com [benchchem.com]
- 8. biocurate.com [biocurate.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinamide and the Uncharacterized Compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the well-established biological compound nicotinamide and the novel research chemical 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. Due to the absence of published biological data for this compound, this document will first summarize the known biological profile of nicotinamide, supported by experimental data and protocols. Subsequently, it will propose a comprehensive experimental framework to characterize this compound and enable a direct comparison with nicotinamide.
Section 1: Nicotinamide - A Well-Characterized Biological Modulator
Nicotinamide (NAM) is the amide form of vitamin B3 and a fundamental molecule in cellular metabolism. It serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is critical for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] NAM itself is also an active biological agent, known to inhibit several key enzyme families.
Key Biological Activities of Nicotinamide
Nicotinamide's primary roles in the cell are linked to its function as an NAD+ precursor and as a direct inhibitor of NAD+-consuming enzymes.[2]
-
Enzyme Inhibition: Nicotinamide is a well-documented inhibitor of sirtuins (a class of NAD+-dependent deacetylases) and poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair and genomic stability.[3][4]
-
Kinase Inhibition: Recent studies have shown that nicotinamide can also act as an inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[1]
-
Mitochondrial Function: By influencing NAD+ levels, nicotinamide plays a role in maintaining mitochondrial health and functionality.[5]
-
Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, partly through the inhibition of nuclear factor-kappa B (NF-κB).[6]
Signaling Pathways Involving Nicotinamide
Nicotinamide is a central node in cellular metabolism, primarily through the NAD+ salvage pathway. This pathway recycles nicotinamide back into NAD+, which is then utilized by various enzymes that regulate critical cellular functions.
Quantitative Data for Nicotinamide in Biological Assays
The following table summarizes key quantitative data for nicotinamide from various biological assays.
| Assay Type | Target | Cell Line / System | IC50 / Ki | Reference |
| PARP Inhibition | PARP-1 | Cell-free recombinant | ~500 µM | [7] |
| Sirtuin Inhibition | SIRT1 | Cell-free recombinant | Substrate-dependent | [8] |
| Kinase Inhibition | ROCK | In vitro kinase screen | >1 mM | [1] |
| N'-Nicotinamide Methyltransferase (NNMT) Inhibition | NNMT | Cell-free recombinant | Not a direct inhibitor | [9][10] |
Section 2: this compound - An Uncharacterized Compound
A thorough search of scientific literature and patent databases did not yield any published biological data for this compound. It is classified as a research chemical, and its biological effects have not been publicly documented.
Structurally, it is a derivative of nicotinic acid, featuring a bulky pivaloyl-amino group at the 5-position. This modification could significantly alter its chemical properties and biological activity compared to nicotinamide or nicotinic acid. The bulky, lipophilic side chain may affect its cell permeability, solubility, and interaction with enzyme binding pockets.
Section 3: Proposed Experimental Framework for Comparison
To characterize this compound and compare it to nicotinamide, a tiered screening approach is proposed. This framework will assess its effects on the key pathways modulated by nicotinamide.
Experimental Protocols
The following are detailed protocols for key proposed experiments.
Protocol 1: PARP-1 Inhibition Assay (Fluorometric, Cell-Free)
-
Objective: To determine the IC50 value of this compound for PARP-1 activity and compare it to nicotinamide.
-
Principle: This assay measures the nicotinamide generated upon the cleavage of NAD+ by PARP-1 during the poly-ADP-ribosylation of a histone substrate. The nicotinamide is then converted to ammonia, which is detected by a fluorescent probe.
-
Procedure:
-
Compound Preparation: Prepare 10-fold serial dilutions of both the test compound and nicotinamide (as a control inhibitor) in PARP assay buffer. A typical starting concentration might be 10 mM.
-
Reaction Setup: In a 96-well black plate, add recombinant human PARP-1 enzyme, activated DNA, and the test compound or control at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add β-NAD+ to each well to start the PARP reaction. Incubate at 25°C for 60 minutes.
-
Signal Development: Add the nicotinamidase and a fluorescent developer solution according to the kit manufacturer's instructions (e.g., Sigma-Aldrich Cat. # 17-10149). This will stop the PARP reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[2]
-
Protocol 2: SIRT1 Deacetylase Activity Assay (Fluorometric, Cell-Free)
-
Objective: To determine if this compound inhibits SIRT1 activity.
-
Principle: This assay uses a fluorogenic acetylated peptide substrate. When deacetylated by SIRT1, the substrate can be cleaved by a developing enzyme to release a fluorescent group.[3]
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and nicotinamide in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add recombinant human SIRT1 enzyme, NAD+, and the test compound or control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic SIRT1 substrate (e.g., a p53-based peptide) to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add the developing solution to stop the reaction and generate the fluorescent signal. Incubate at 37°C for 30 minutes.
-
Fluorescence Measurement: Read fluorescence intensity with a microplate reader.
-
Data Analysis: Calculate percent inhibition relative to the vehicle control and determine the IC50 value as described for the PARP-1 assay.
-
Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
-
Objective: To evaluate the effect of the compounds on mitochondrial function in live cells.
-
Principle: This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) are used to dissect different parameters of mitochondrial function.[11][12]
-
Procedure:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293, HepG2) in a Seahorse XF cell culture microplate and allow cells to adhere overnight.
-
Compound Treatment: Replace the culture medium with Seahorse XF assay medium containing the test compound or nicotinamide at various concentrations. Incubate for a predetermined time (e.g., 1 to 24 hours).
-
Assay Execution: Load the cell plate into a Seahorse XF Analyzer. The instrument will measure baseline OCR and then sequentially inject:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient, to measure maximal respiration.
-
Rotenone & Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and untreated cells. Data should be normalized to cell number or protein concentration.[13]
-
Section 4: Conclusion and Future Directions
Nicotinamide is a cornerstone of cellular metabolism with well-defined roles as an NAD+ precursor and an inhibitor of key enzymes like PARPs and sirtuins. In contrast, this compound represents a novel chemical entity with unknown biological properties. The bulky side-chain modification presents an intriguing structural change that warrants a thorough investigation.
The proposed experimental framework provides a clear path for the initial characterization of this novel compound. By systematically evaluating its effects in enzymatic and cell-based assays, researchers can determine if it shares the inhibitory profile of nicotinamide, possesses novel activities, or is biologically inert in these contexts. The results of these assays will be critical for any future drug development efforts involving this or structurally related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Monitoring the Effects of Nicotinamide Supplementation on Mitochondrial Activity in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Guide for Laboratory Professionals
For immediate reference, treat 5-(2,2-Dimethyl-propionylamino)-nicotinic acid as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal and information available for the parent compound, nicotinic acid. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.
Hazard Assessment and Classification
Based on the available data for nicotinic acid, it is prudent to handle this compound with care. Nicotinic acid is known to cause serious eye irritation and is harmful to aquatic life. Therefore, this derivative should be managed as a chemical that requires disposal through an approved hazardous waste facility.
Key Hazard Information for Nicotinic Acid (Parent Compound):
| Hazard Statement | Classification | Precautionary Measures |
| Causes serious eye irritation | Eye Irritant Category 2A | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| Harmful to aquatic life | Acute Aquatic Hazard Category 3 | Avoid release to the environment. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash[1][2][3].
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container[1]. The container should be in good condition with no leaks or cracks[1].
-
Ensure that incompatible wastes are not mixed in the same container to prevent dangerous chemical reactions[4].
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste"[1].
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas[1].
-
Indicate the approximate quantity of the waste and the date of accumulation.
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory[5].
-
The storage area should be away from general laboratory traffic and incompatible materials.
5. Disposal of Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound should be disposed of as hazardous waste in the same container as the chemical itself or in a designated solid chemical waste container[1].
-
For contaminated labware or glassware, it should be packaged in an appropriate container and labeled as "Hazardous Waste," listing the contaminating chemical[1].
6. Disposal of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent[1].
-
The rinsate from this cleaning process must be collected and treated as hazardous waste[1]. After triple-rinsing, the container may be disposed of in the regular trash, but it is best practice to reuse the container for compatible waste collection after relabeling it appropriately[1].
7. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste[6].
-
Follow all institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary procedural steps to ensure the safe and compliant disposal of this compound. By adhering to these protocols, researchers and laboratory professionals can minimize risks and contribute to a safer working environment.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. The information is compiled to ensure the safety of laboratory personnel and to provide clear, procedural guidance for operational and disposal activities.
While a specific Safety Data Sheet (SDS) for this compound was not located, the compound is classified as an irritant[1]. The following recommendations are based on this classification and safety data from structurally similar compounds, such as nicotinic acid and its derivatives, which are known to cause serious eye irritation[2][3][4].
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with compounds in this chemical class is irritation, particularly to the eyes[2][3][4]. Therefore, appropriate PPE is mandatory to prevent exposure.
Summary of Hazard Classifications for Related Compounds:
| Hazard Classification | Category | Hazard Statement |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life |
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | To prevent contact with eyes, as the primary hazard is serious eye irritation[2][3][6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A standard laboratory coat. | To prevent skin contact[2]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced[7]. | To protect against respiratory irritation from dust or aerosols[5]. |
Operational and Handling Procedures
Adherence to proper handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood[2][3].
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Dispensing: Avoid generating dust when weighing or transferring the solid material[3].
-
Hygiene: Wash hands thoroughly after handling the substance[2]. Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place[5][7].
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste material in a clearly labeled, suitable, and closed container[7]. Do not mix with other waste.
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal[7].
-
Decontamination: Clean the affected area thoroughly.
-
Final Disposal: Dispose of the chemical waste and any contaminated materials through a licensed waste disposal company in accordance with local, state, and federal regulations[5]. Avoid release to the environment.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the logical workflow for handling this chemical and the decision-making process for selecting appropriate safety measures.
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

